6,2'-Dihydroxyflavone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXYGWBHFKQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350941 | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92439-20-8 | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the core mechanism of action of 6,2'-Dihydroxyflavone (6,2'-DHF), a flavonoid compound with notable neuroactive properties. The primary mechanism identified is its function as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor. This guide synthesizes available data on its interaction with GABAA receptor subunits, its effects on GABA-induced currents, and its behavioral consequences in preclinical models. Detailed experimental protocols for the key assays used to elucidate this mechanism are provided, along with quantitative data and signaling pathway visualizations to support further research and drug development efforts.
Introduction
Flavonoids are a class of natural compounds known for their diverse biological activities. Within this class, this compound has emerged as a molecule of interest due to its specific modulatory effects on the central nervous system. Unlike many flavonoids that act as positive allosteric modulators of the GABAA receptor, 6,2'-DHF exhibits a distinct profile as a partial inverse agonist. This property suggests its potential for applications in cognitive enhancement and for studying the nuanced roles of different GABAA receptor subtypes in neuronal signaling and behavior. This document serves as a comprehensive resource on the established mechanism of action of 6,2'-DHF.
Core Mechanism of Action: Subtype-Selective Partial Inverse Agonism at the GABAA Receptor Benzodiazepine Site
The principal mechanism of action of this compound is its interaction with the benzodiazepine (BZ) binding site on the GABAA receptor, where it functions as a partial inverse agonist. This interaction is subtype-selective, leading to a nuanced modulation of GABAergic neurotransmission.[1]
Interaction with the GABAA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. The receptor is composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. The BZ binding site is located at the interface of the α and γ subunits.
6,2'-DHF binds to this BZ site and, as a partial inverse agonist, reduces the ability of GABA to open the chloride channel. This effect is opposite to that of benzodiazepines (agonists), which enhance the effect of GABA. The action of 6,2'-DHF can be blocked by the BZ site antagonist, flumazenil (B1672878), confirming its interaction at this specific site.[1]
Signaling Pathway
The binding of 6,2'-DHF to the benzodiazepine site on the GABAA receptor leads to a conformational change that reduces the influx of chloride ions in response to GABA binding. This results in a decrease in hyperpolarization or a less effective stabilization of the resting membrane potential, making the neuron more susceptible to excitatory inputs.
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on GABAA receptor function.
Table 1: Effect of this compound on GABA-Induced Currents in Different GABAA Receptor Subtypes
| GABAA Receptor Subtype | Cell Line | 6,2'-DHF Concentration (μM) | Effect on GABA-Induced Current |
| Native (expressing multiple subtypes) | IMR-32 | 10 | Decrease |
| α1β3γ2 | HEK 293T | 10 | Decrease |
| α2β3γ2 | HEK 293T | 10 | Decrease |
| α3β3γ2 | HEK 293T | 10 | No significant effect |
| α5β3γ2 | HEK 293T | 10 | Decrease |
Data derived from Wang et al., 2007.[1]
Table 2: Behavioral Effects of this compound in Mice
| Behavioral Test | Drug and Dose | Key Finding | Interpretation |
| Elevated Plus-Maze | 6,2'-DHF (10 mg/kg, i.p.) | Significant decrease in the percentage of time spent in the open arms | Anxiogenic-like effect |
| Step-Through Passive Avoidance | 6,2'-DHF (10 mg/kg, i.p.) | Significant increase in step-through latency | Cognitive enhancement |
| Pentylenetetrazol (PTZ)-induced seizure test | 6,2'-DHF (up to 30 mg/kg, i.p.) | No significant effect on seizure threshold | Lack of proconvulsant activity |
Data derived from Wang et al., 2007.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Transient Transfection
Objective: To express specific GABAA receptor subtypes in a host cell line for electrophysiological analysis.
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
Materials:
-
HEK 293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding the desired GABAA receptor subunits (e.g., α1, β3, γ2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Seeding: The day before transfection, seed HEK 293T cells in 35 mm culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, dilute the plasmids encoding the GABAA receptor subunits in Opti-MEM. A typical ratio for α, β, and γ subunits is 1:1:2. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with electrophysiological recordings.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the effect of 6,2'-DHF on GABA-induced currents in cells expressing GABAA receptors.
Cell Line: IMR-32 neuroblastoma cells or transfected HEK 293T cells.
Materials:
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2)
-
GABA, this compound, FG-7142, Flumazenil stock solutions
Protocol:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the culture dish with the cells on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Drug Application: a. Apply a brief pulse of a low concentration of GABA (e.g., 1-3 µM) to elicit a baseline current. b. Co-apply GABA with 6,2'-DHF (e.g., 10 µM) and record the change in the current amplitude. c. To confirm the mechanism, pre-apply the antagonist flumazenil before co-applying GABA and 6,2'-DHF. d. For comparison, perform similar experiments with the known partial inverse agonist FG-7142.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the different conditions and express the effect of 6,2'-DHF as a percentage of the baseline GABA current.
Elevated Plus-Maze Test
Objective: To assess the anxiogenic-like effects of 6,2'-DHF in mice.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor.
Animals: Male ICR mice.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 6,2'-DHF (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure: a. Place the mouse in the center of the maze, facing an open arm. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session with a video camera for later analysis.
-
Data Analysis: Score the time spent in the open arms and the closed arms. Calculate the percentage of time spent in the open arms. A significant decrease in the time spent in the open arms compared to the vehicle group indicates an anxiogenic-like effect.
Step-Through Passive Avoidance Test
Objective: To evaluate the effect of 6,2'-DHF on learning and memory in mice.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Animals: Male ICR mice.
Protocol:
-
Training (Acquisition): a. Place the mouse in the light compartment. b. After a short habituation period, the guillotine door is opened. c. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered. d. Record the latency to enter the dark compartment (step-through latency).
-
Drug Administration: Administer 6,2'-DHF (e.g., 10 mg/kg, i.p.) immediately after the training session.
-
Retention Test (24 hours later): a. Place the mouse back in the light compartment. b. Open the guillotine door and measure the step-through latency. No foot shock is delivered. c. A longer step-through latency in the 6,2'-DHF treated group compared to the vehicle group indicates enhanced memory of the aversive experience.
Conclusion
This compound acts as a subtype-selective partial inverse agonist at the benzodiazepine site of the GABAA receptor. This mechanism leads to a reduction in GABA-induced chloride currents, particularly in receptors containing α1, α2, and α5 subunits.[1] This molecular action translates to anxiogenic-like and cognitive-enhancing effects in preclinical behavioral models. The lack of proconvulsant activity suggests a favorable safety profile compared to full inverse agonists. The detailed understanding of its mechanism of action and the availability of robust experimental protocols provide a solid foundation for further investigation into the therapeutic potential of 6,2'-DHF and related compounds for neurological and psychiatric disorders.
References
6,2'-Dihydroxyflavone synthesis from chalcone
An In-depth Technical Guide to the Synthesis of 6,2'-Dihydroxyflavone from Chalcone (B49325)
Abstract
Flavones are a significant class of flavonoids widely recognized for their diverse biological activities, making them privileged structures in medicinal chemistry and drug development. This compound, in particular, has garnered interest for its potential pharmacological applications. The most common and efficient synthetic route to flavones is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the formation of the requisite chalcone via Claisen-Schmidt condensation, followed by its conversion to the target flavone (B191248) using established oxidative cyclization methodologies. Detailed experimental protocols, quantitative data from related syntheses, and mechanistic diagrams are presented to offer a thorough resource for laboratory application.
Introduction
Flavones (2-phenyl-4H-1-benzopyran-4-ones) are naturally occurring compounds found extensively in plants and are integral to the human diet. Their core chemical scaffold is a versatile platform for derivatization, leading to a wide array of biological properties including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The synthesis of specifically substituted flavones is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The primary strategy for flavone synthesis involves a two-step process:
-
Claisen-Schmidt Condensation: An appropriately substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone.[4][5]
-
Oxidative Cyclization: The resulting 2'-hydroxychalcone undergoes an intramolecular cyclization and subsequent oxidation to yield the flavone.[2][4][6]
This guide focuses on the synthesis of this compound, detailing the specific precursors and reaction conditions required for its successful preparation.
Synthetic Pathway Overview
The overall synthetic route from commercially available starting materials to the final product, this compound, is depicted below. The process begins with the base-catalyzed condensation of 2',5'-dihydroxyacetophenone (B116926) and 2-hydroxybenzaldehyde to produce the intermediate chalcone, which is then cyclized.
Part I: Synthesis of the Chalcone Precursor
The initial step is the synthesis of the chalcone, 1-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation. This reaction joins the two aromatic precursors that will become the A and B rings of the final flavone.
Reaction Mechanism
The reaction proceeds under basic conditions, where a hydroxide (B78521) ion deprotonates the α-carbon of the 2',5'-dihydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Experimental Protocol: Chalcone Synthesis
The following is a representative protocol adapted from established methodologies for Claisen-Schmidt condensations.[3][5][7]
-
Reagent Preparation: Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) and 2-hydroxybenzaldehyde (1.2 equivalents) in ethanol (B145695) (30 mL per 20 mmol of acetophenone) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (50 mL of 5% NaOH solution per 20 mmol of acetophenone).
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting acetophenone (B1666503) spot is no longer visible.
-
Work-up and Isolation: Pour the reaction mixture into an ice-water mixture. Acidify the solution to a pH of approximately 5 using dilute hydrochloric acid (HCl), which will cause the chalcone product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Part II: Oxidative Cyclization to this compound
The conversion of the 2'-hydroxychalcone intermediate to the flavone is the key step in this synthesis. Numerous reagents can accomplish this transformation, with the iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system being one of the most reliable and widely used for its efficiency and high yields.[6]
Reaction Mechanism
The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a well-studied process. The speculative general mechanism involves two primary pathways[4][6]:
-
Direct Cyclization/Oxidation: The chalcone undergoes an intramolecular oxo-Michael addition to form an enolate intermediate. This intermediate is then trapped by an oxidant (like I₂), followed by a facile elimination reaction to yield the flavone.
-
Isomerization then Oxidation: Alternatively, the 2'-hydroxychalcone may first isomerize to the corresponding flavanone (B1672756). The flavanone is then oxidized by the reagent system to afford the final flavone product.
The I₂-DMSO system is believed to primarily follow the first pathway, where iodine acts as the initial electrophile and DMSO serves as a co-oxidant to regenerate the iodine, making the process catalytic in I₂.[6]
Experimental Protocol: I₂-DMSO Cyclization
This protocol is based on the widely used method for converting 2'-hydroxychalcones to flavones.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approximately 20 mol%) to the solution.
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 3-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: A precipitate will form. Filter the solid and wash it thoroughly with a 20% sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to remove any residual iodine, followed by a final wash with cold water.
-
Purification: Dry the crude solid. Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure this compound.
Quantitative Data
While specific yield data for this compound is not extensively published, the I₂-mediated oxidative cyclization is known to be highly efficient for a wide range of substituted chalcones. The table below summarizes reported yields for the synthesis of various flavones from their chalcone precursors using iodine-based methods, providing an expected range for the synthesis of the target molecule.
| Chalcone Precursor | Reagent/Conditions | Product | Yield (%) | Reference |
| 2'-Hydroxychalcone | I₂ / DMSO | Flavone | High (not specified) | [6] |
| Substituted 2'-Hydroxychalcones | SiO₂-I₂ / Heat | Substituted Flavones | 68-92% | [6] |
| 2'-Hydroxy-3,4-dimethoxychalcone | I₂ / DMSO | 7-Hydroxy-3',4'-dimethoxyflavone | High (not specified) | [8] |
| 2'-Hydroxychalcone | SeO₂-SiO₂ / Microwave | Flavone | 80% | [9] |
Table 1: Representative yields for flavone synthesis via oxidative cyclization of 2'-hydroxychalcones.
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a Claisen-Schmidt condensation to form the chalcone precursor, followed by an efficient I₂-DMSO mediated oxidative cyclization. The methodologies presented are well-established in the literature and offer high yields for analogous structures, suggesting they are directly applicable for the synthesis of this specific target. This guide provides the necessary theoretical background, practical protocols, and mechanistic insights to aid researchers in the successful laboratory preparation of this compound for further investigation in drug discovery and development programs.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The In Vitro Neuroprotective Potential of 6,2'-Dihydroxyflavone: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The flavonoid 6,2'-Dihydroxyflavone has emerged as a compound of interest in the field of neuroprotection. While research is still in its early stages, preliminary in vitro studies suggest its potential to mitigate neuronal cell death and modulate key signaling pathways involved in neuronal survival and function. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on neuronal cells, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data Summary
Currently, publicly available research specifically detailing the quantitative in vitro effects of This compound on neuronal cells is limited. The majority of existing studies on dihydroxyflavones and neuroprotection focus on its isomer, 7,8-Dihydroxyflavone (B1666355) (7,8-DHF). While 7,8-DHF has been extensively studied as a TrkB agonist with potent neurotrophic activities, the specific effects of this compound remain a less explored area.
The following table summarizes the type of quantitative data that would be crucial for evaluating the neuroprotective effects of this compound, based on standard in vitro assays used in neurobiology. Future research should aim to populate these data points.
| Parameter Assessed | Neuronal Cell Line/Primary Culture | Toxin/Stressor | Concentration of this compound | Outcome Measure | Reference |
| Cell Viability | e.g., SH-SY5Y, PC12, Primary Cortical Neurons | e.g., 6-OHDA, MPP+, Glutamate, H₂O₂ | (To be determined) | % of viable cells vs. control | (Future Studies) |
| Apoptosis Rate | e.g., SH-SY5Y, PC12, Primary Cortical Neurons | e.g., 6-OHDA, MPP+, Glutamate, H₂O₂ | (To be determined) | % of apoptotic cells (e.g., Annexin V/PI staining) | (Future Studies) |
| Neurite Outgrowth | e.g., PC12, Primary Hippocampal Neurons | Basal or growth factor-stimulated conditions | (To be determined) | Average neurite length, number of neurites per cell | (Future Studies) |
| TrkB Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-TrkB levels (Western Blot) | (Future Studies) |
| Akt Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-Akt levels (Western Blot) | (Future Studies) |
| ERK1/2 Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-ERK1/2 levels (Western Blot) | (Future Studies) |
| Reactive Oxygen Species (ROS) Levels | e.g., SH-SY5Y, Primary Cortical Neurons | e.g., H₂O₂, Rotenone | (To be determined) | % reduction in ROS production | (Future Studies) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be employed to investigate the in vitro effects of this compound on neuronal cells.
Neuronal Cell Culture
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid (RA) or a combination of RA and brain-derived neurotrophic factor (BDNF).[1][2]
-
PC12 (Rat Pheochromocytoma): Cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiation is typically induced by treatment with nerve growth factor (NGF).
-
-
Primary Neuronal Cultures:
-
Cortical or Hippocampal Neurons: Tissues are dissected from embryonic day 18 (E18) rat or mouse brains. The tissue is dissociated using trypsin and mechanical trituration. Neurons are plated on poly-L-lysine or poly-D-lysine coated culture dishes in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[3]
-
Plate neuronal cells in a 96-well plate and treat with various concentrations of this compound with or without a neurotoxin.
-
After the desired incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3]
-
Collect the culture medium from treated cells.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected medium according to the manufacturer's instructions.
-
-
Live/Dead Staining: This fluorescence-based assay uses calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize and quantify cell viability.[4][5]
-
Treat cells as required.
-
Incubate the cells with a solution containing both calcein-AM and ethidium homodimer-1.
-
Visualize and quantify the number of live and dead cells using a fluorescence microscope.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest and wash the treated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark and analyze by flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
-
Treat neuronal cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., TrkB, Akt, ERK1/2).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of flavonoids are often mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways. Based on the known mechanisms of similar flavonoids, the following signaling pathways are hypothesized to be modulated by this compound.
Hypothesized Neuroprotective Signaling of this compound
It is plausible that this compound, like its isomer 7,8-DHF, could act as an agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for BDNF.[6][7][8][9] Activation of TrkB triggers downstream signaling cascades that promote neuronal survival, growth, and plasticity.[9][10]
References
- 1. In vitro effects of concentrated growth factors (CGF) on human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-dihydroxyflavone protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 6,2'-Dihydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,2'-Dihydroxyflavone (6,2'-DHF), a synthetic flavonoid, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of 6,2'-DHF's therapeutic targets, focusing on its well-characterized activity as a subtype-selective partial inverse agonist of the γ-aminobutyric acid type A (GABAA) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway associated with its mechanism of action. While the primary focus remains on its interaction with GABAA receptors, potential, yet unconfirmed, therapeutic avenues in anti-inflammatory and anticancer applications are also discussed based on the activities of structurally related dihydroxyflavones.
Core Therapeutic Target: GABAA Receptors
The most well-documented therapeutic target of this compound is the GABAA receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. 6,2'-DHF acts as a partial inverse agonist at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes.[1][2] This modulation results in a decrease in the GABA-induced chloride current, leading to a reduction in neuronal inhibition.[1]
Quantitative Data: Binding Affinity and Potency
The interaction of 6,2'-DHF with GABAA receptors has been quantified through radioligand binding assays and electrophysiological studies.
| Parameter | Value | Species | Tissue/Cell Line | Method | Reference |
| Ki | 37.2 ± 4.5 nM | Rat | Cerebral Cortex Membranes | [3H]-flunitrazepam binding assay | [3] |
| Effect on GABA-evoked current | Decrease to 73.6 ± 1.9% of control at 5 µM | IMR-32 cells (human neuroblastoma) | Whole-cell patch clamp | [3] | |
| GABA EC50 Shift | From 47.6 µM to 59.7 µM with 5 µM 6,2'-DHF | IMR-32 cells | Whole-cell patch clamp | [3] |
Subtype Selectivity
A key characteristic of 6,2'-DHF is its selectivity for different α subunits of the GABAA receptor. Electrophysiological studies have demonstrated that 6,2'-DHF exhibits its partial inverse agonist activity at receptors containing α1, α2, and α5 subunits, but not those with an α3 subunit.[1] This subtype selectivity is significant as it may explain the compound's unique behavioral profile, such as its lack of proconvulsant effects, which are often associated with non-selective inverse agonists.[1]
Signaling Pathway
The primary signaling event modulated by 6,2'-DHF is the direct alteration of GABAA receptor function. As a partial inverse agonist, it binds to the benzodiazepine site and reduces the efficiency of GABA-mediated channel opening, thereby decreasing chloride ion influx and causing a state of reduced neuronal inhibition or disinhibition.
Potential Therapeutic Applications: Preclinical Evidence
The unique pharmacological profile of 6,2'-DHF as a subtype-selective GABAA receptor partial inverse agonist has led to the investigation of its potential therapeutic applications in preclinical models.
Nootropic (Cognition-Enhancing) Effects
In mouse behavioral models, 6,2'-DHF has been shown to enhance cognitive performance. This is consistent with the theoretical framework that a reduction in excessive GABAergic inhibition can facilitate learning and memory processes.
Anxiogenic-like Effects
As expected from a GABAA receptor inverse agonist, 6,2'-DHF has demonstrated anxiogenic-like effects in animal models.[1] This property might be therapeutically relevant in specific contexts but also represents a potential side effect.
Potential (Unconfirmed) Therapeutic Targets
While the primary focus of research on 6,2'-DHF has been its interaction with GABAA receptors, the broader class of dihydroxyflavones has been investigated for other biological activities. It is important to note that the following potential therapeutic targets have not been specifically confirmed for the 6,2'-isomer and are based on studies of related compounds.
Anti-inflammatory Pathways
Several dihydroxyflavone derivatives have demonstrated anti-inflammatory properties.[4][5] The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation.[4]
-
Pro-inflammatory Cytokines: Dihydroxyflavones may suppress the production of cytokines such as TNF-α and IL-1β.[4]
-
NF-κB and MAPK Signaling: Structurally similar flavonoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6][7]
Anticancer Pathways
Certain dihydroxyflavones have exhibited cytotoxic and pro-apoptotic effects in various cancer cell lines.[8][9] The underlying mechanisms are thought to involve the modulation of key signaling pathways that regulate cell survival and proliferation.
-
PI3K/Akt Pathway: Inhibition of this pro-survival pathway can sensitize cancer cells to apoptosis.[8]
-
MAPK Pathway: Modulation of the ERK, JNK, and p38 MAPK subfamilies can influence cell fate.[8][9]
-
Apoptosis Regulation: Dihydroxyflavones may induce apoptosis by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and inhibiting inhibitor of apoptosis proteins (IAPs).[10]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 6,2'-DHF are crucial for reproducible research.
Synthesis of 2'-Hydroxyflavones
A common method for the synthesis of 2'-hydroxyflavones involves the Baker-Venkataraman rearrangement, followed by cyclodehydration.
General Procedure:
-
O-Acylation: 2'-Hydroxyacetophenone is reacted with a suitable benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding phenolic ester.
-
Baker-Venkataraman Rearrangement: The phenolic ester is treated with a base (e.g., potassium hydroxide) to induce a rearrangement, forming a 1,3-diketone intermediate.
-
Cyclodehydration: The 1,3-diketone is then cyclized in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield the flavone.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the effects of compounds on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Receptor Expression: The oocytes are incubated for 2-4 days to allow for the expression and assembly of functional GABAA receptors on the cell membrane.
-
Electrophysiological Recording:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a recording solution.
-
GABA is applied to elicit a baseline current.
-
6,2'-DHF is co-applied with GABA to determine its modulatory effect on the GABA-induced current.
-
A range of concentrations of 6,2'-DHF are tested to generate a dose-response curve and determine the IC50.
-
In Vivo Behavioral Assays
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11][12][13]
-
Procedure:
-
Mice are administered 6,2'-DHF or a vehicle control.
-
After a set pre-treatment time, each mouse is placed in the center of the maze.
-
The animal's behavior is recorded for a defined period (e.g., 5 minutes).
-
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are measured. A decrease in the time spent in and entries into the open arms is indicative of anxiogenic-like behavior.[11]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[14][15][16]
-
Procedure:
-
Training (Acquisition): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing (Retention): 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.
-
-
Data Analysis: An increase in the step-through latency during the retention test, compared to the initial entry during training, indicates successful learning and memory of the aversive stimulus. The effect of 6,2'-DHF on this latency is assessed.[16][17]
Conclusion and Future Directions
This compound is a promising pharmacological tool with a well-defined mechanism of action as a subtype-selective partial inverse agonist of the GABAA receptor. Its ability to enhance cognitive performance in preclinical models, without inducing convulsions, makes it a valuable lead compound for the development of nootropic agents.
Future research should focus on:
-
Elucidating the precise binding mode of 6,2'-DHF at the benzodiazepine site of different GABAA receptor subtypes through structural biology studies.
-
Conducting more extensive in vivo studies to explore its therapeutic potential in models of cognitive impairment and to further characterize its pharmacokinetic and safety profiles.
-
Investigating whether 6,2'-DHF shares the anti-inflammatory and anticancer properties observed in other dihydroxyflavones through dedicated in vitro and in vivo studies. This would require screening against relevant cancer cell lines and in models of inflammation.
A deeper understanding of the structure-activity relationships of 6,2'-DHF and its derivatives will be instrumental in optimizing its pharmacological properties and advancing its potential as a novel therapeutic agent.
References
- 1. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. benchchem.com [benchchem.com]
- 15. scantox.com [scantox.com]
- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 17. The flavonoid apigenin delays forgetting of passive avoidance conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6,2'-Dihydroxyflavone for Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavonoids, a diverse group of polyphenolic compounds found in plants, are gaining significant attention for their neuroprotective and cognitive-enhancing potential. Within this class, specific isomers can exhibit markedly different pharmacological profiles. This guide focuses on 6,2'-dihydroxyflavone (6,2'-DHF) , a flavone (B191248) that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of GABA-A receptors.[1][2] Unlike its more extensively studied isomer, 7,8-dihydroxyflavone (B1666355) (a TrkB agonist), 6,2'-DHF's mechanism suggests a distinct pathway for modulating neuronal activity and potentially enhancing cognitive processes. Preclinical evidence indicates that 6,2'-DHF can enhance cognitive performance in behavioral models without inducing the proconvulsant effects often associated with general inverse agonists, making it a compelling candidate for further investigation.[1]
This document provides a comprehensive overview of the known mechanisms of 6,2'-DHF, summarizes the existing quantitative data, details relevant experimental protocols for its study, and outlines future directions for research and development.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound is its interaction with the type A γ-aminobutyric acid (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3]
-
Partial Inverse Agonist Activity: Unlike benzodiazepines, which are positive allosteric modulators (agonists) that enhance GABA's inhibitory effect, 6,2'-DHF acts as a partial inverse agonist .[1] This means it binds to the benzodiazepine site on the GABA-A receptor and produces the opposite effect of an agonist, reducing the GABA-induced influx of chloride ions. This reduction in inhibition leads to a state of heightened neuronal excitability, which is hypothesized to underlie its cognitive-enhancing effects.
-
Subtype Selectivity: Crucially, the effects of 6,2'-DHF are not uniform across all GABA-A receptor subtypes. Electrophysiological studies have shown that it decreases GABA-induced currents in receptors containing α1, α2, or α5 subunits, but not those containing the α3 subunit.[1] This selectivity is significant, as it may explain the compound's favorable safety profile. The lack of activity at α3-containing subtypes could be the reason 6,2'-DHF does not exhibit the proconvulsant effects seen with other, non-selective inverse agonists.[1]
The interaction can be visualized as follows: 6,2'-DHF binds to the benzodiazepine site, inducing a conformational change that reduces the receptor's affinity for GABA or the efficiency of channel opening. This leads to decreased Cl⁻ influx and, consequently, a mild depolarization or disinhibition of the neuron, facilitating neurotransmission.
Signaling Pathway Diagram
References
The Anxiogenic Profile of 6,2'-Dihydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,2'-Dihydroxyflavone (DHF) is a flavonoid that has been identified as a modulator of the central nervous system, exhibiting anxiogenic-like properties. This technical guide provides an in-depth exploration of the anxiogenic effects of DHF, focusing on its mechanism of action, experimental evidence from behavioral and electrophysiological studies, and the underlying signaling pathways. The information is compiled from available scientific literature to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Flavonoids are a class of naturally occurring compounds with diverse biological activities. While many flavonoids are investigated for their potential anxiolytic effects, this compound (DHF) has been characterized as a compound with an opposing, anxiogenic-like profile. Understanding the neuropharmacological basis of DHF's action is crucial for elucidating the complex relationship between the GABAergic system and anxiety, and for the rational design of novel therapeutic agents targeting GABAA receptors. This guide summarizes the key findings related to the anxiogenic effects of DHF.
Mechanism of Action: A Subtype-Selective Partial Inverse Agonist at the GABAA Receptor Benzodiazepine (B76468) Site
The primary mechanism underlying the anxiogenic effects of this compound is its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. DHF acts as a partial inverse agonist at the benzodiazepine (BZ) binding site of the GABAA receptor.[1]
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. In the case of the GABAA receptor, while agonists (like diazepam) enhance the action of GABA, leading to anxiolytic and sedative effects, an inverse agonist reduces the action of GABA, which can lead to anxiogenic and proconvulsant effects.
Crucially, the action of DHF is subtype-selective. It has been demonstrated to decrease GABA-induced currents in GABAA receptors containing α1β3γ2, α2β3γ2, and α5β3γ2 subunits.[1] However, it does not affect receptors with the α3β3γ2 subunit composition.[1] This subtype selectivity is significant as it is believed that the lack of activity at α3-containing subtypes may be the reason DHF does not produce proconvulsant effects, a common side effect of non-selective GABAA receptor inverse agonists.[1] The inhibitory effect of DHF on GABA-induced currents can be blocked by the benzodiazepine site antagonist, flumazenil (B1672878), confirming its action at the BZ site.[1]
Experimental Evidence
In Vitro Electrophysiology
Electrophysiological studies have been pivotal in characterizing the interaction of DHF with GABAA receptors.
Quantitative Data:
| Assay | Cell Line | Receptor Subtype | DHF Concentration | Effect | Reference |
| Whole-cell patch clamp | IMR-32 neuroblastoma | Native GABAA | 5 µM | Decrease of GABA-induced current to 73.6 ± 1.9% of control | [1] |
| Radioligand binding | Rat cerebral cortex membranes | - | Ki for [3H]-flunitrazepam binding | 37.2 ± 4.5 nM | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor. Neuroblastoma cell lines like IMR-32 expressing native GABAA receptors are also utilized.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on these cells. The cells are typically held at a potential of -60 mV.
-
Drug Application: GABA, DHF, and other modulators are applied to the cells via a rapid solution exchange system. The effect of DHF is assessed by co-applying it with GABA and measuring the resulting current compared to the current induced by GABA alone. To confirm the site of action, the BZ site antagonist flumazenil is co-applied with DHF and GABA.
-
Data Analysis: The peak amplitude of the GABA-induced current in the presence and absence of DHF is measured and compared. Concentration-response curves are generated to determine IC50 values.
In Vivo Behavioral Studies
The anxiogenic-like effects of DHF have been demonstrated in preclinical animal models of anxiety, most notably the elevated plus-maze test.
Quantitative Data: Elevated Plus-Maze Test in Mice
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Reference |
| Vehicle | - | Data not available | Data not available | - |
| DHF | 8 | Significantly decreased | Significantly decreased | [1] |
| DHF | 16 | Significantly decreased | Significantly decreased | [1] |
Experimental Protocol: Elevated Plus-Maze Test
-
Animals: Male mice are typically used for this assay.
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
Procedure: Mice are administered DHF or a vehicle control, typically via intraperitoneal injection, a set time before the test (e.g., 30 minutes). Each mouse is then placed on the central platform facing an open arm and allowed to explore the maze for a standard duration (e.g., 5 minutes).
-
Data Collection: The behavior of the mouse is recorded by a video camera. The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. A decrease in these parameters is indicative of an anxiogenic-like effect. Locomotor activity is also often assessed by the total number of arm entries.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHF at the GABAA Receptor
The following diagram illustrates the mechanism of action of this compound at the benzodiazepine site of the GABAA receptor, leading to a reduced inhibitory signal.
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for Assessing Anxiogenic Effects
The following diagram outlines the typical experimental workflow for characterizing the anxiogenic properties of a compound like this compound.
Caption: Experimental workflow for characterizing anxiogenic compounds.
Conclusion
This compound serves as a valuable pharmacological tool for probing the function of GABAA receptor subtypes in anxiety. Its characterization as a subtype-selective partial inverse agonist with anxiogenic-like properties, but lacking proconvulsant effects, highlights the potential for developing subtype-selective modulators of the GABAA receptor to achieve more specific therapeutic outcomes. The detailed methodologies and quantitative data presented in this guide offer a foundation for further research into the neuropharmacological effects of DHF and related flavonoids, and for the broader field of GABAA receptor drug discovery. Further studies are warranted to fully elucidate the dose-response relationships and the precise molecular interactions of DHF with different GABAA receptor subunit combinations.
References
Methodological & Application
Application Notes and Protocols: Whole-Cell Patch Clamp Analysis of 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2'-Dihydroxyflavone (6,2'-DHF) is a flavonoid compound that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This activity suggests its potential as a lead compound for developing therapeutic agents targeting neurological and psychiatric disorders. The whole-cell patch clamp technique is an essential electrophysiological method to characterize the modulatory effects of compounds like 6,2'-DHF on ion channels. This document provides a detailed protocol for investigating the effects of 6,2'-DHF on GABA-A receptors using the whole-cell patch clamp technique in a heterologous expression system.
Data Presentation
The following table summarizes the reported effects of this compound on various GABA-A receptor subtypes. This data is derived from whole-cell patch clamp experiments on HEK 293T cells expressing recombinant GABA-A receptors and neuroblastoma IMR-32 cells expressing native receptors.[1]
| Cell Type | Receptor Subtype | 6,2'-DHF Concentration | Agonist (GABA) Concentration | Effect on GABA-induced Current | Reference |
| IMR-32 (neuroblastoma) | Native GABA-A | 1 µM | EC50 | Decrease | [1] |
| HEK 293T | α1β3γ2 | 1 µM | EC20 | Decrease | [1] |
| HEK 293T | α2β3γ2 | 1 µM | EC20 | Decrease | [1] |
| HEK 293T | α3β3γ2 | 1 µM | EC20 | No significant effect | [1] |
| HEK 293T | α5β3γ2 | 1 µM | EC20 | Decrease | [1] |
Experimental Protocols
This section details the methodology for performing whole-cell patch clamp recordings to assess the modulatory effects of this compound on GABA-A receptors expressed in a mammalian cell line (e.g., HEK 293T cells).
Cell Culture and Transfection
-
Cell Maintenance: Culture HEK 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression of GABA-A receptor subunits, plate the cells onto glass coverslips in a 35 mm dish. When the cells reach 50-80% confluency, transfect them with plasmids encoding the desired α, β, and γ subunits of the GABA-A receptor using a suitable transfection reagent (e.g., Lipofectamine). A plasmid for a fluorescent reporter protein (e.g., GFP) should be co-transfected to identify successfully transfected cells.
-
Post-Transfection: Recordings can be performed 24-48 hours after transfection.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
GABA Stock Solution: Prepare a 10 mM stock solution of GABA in deionized water. Store at -20°C. Dilute to the final desired concentrations in the external solution.
Whole-Cell Patch Clamp Procedure
-
Preparation: Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Seal Formation:
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a fluorescently labeled cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Recording:
-
Clamp the membrane potential at -60 mV.
-
Obtain a stable baseline recording of the holding current.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a control current amplitude.
-
Co-apply the same concentration of GABA with various concentrations of this compound to determine its modulatory effect.
-
To confirm the involvement of the benzodiazepine site, the effect of 6,2'-DHF can be challenged by co-application with a benzodiazepine antagonist like flumazenil.[1]
-
-
Data Acquisition: Record currents using a patch clamp amplifier and digitize the data using an analog-to-digital converter. Acquire and analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Modulation of the GABA-A receptor by this compound.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for investigating 6,2'-DHF with patch clamp.
References
Application Notes and Protocols for GABAA Receptor Binding Assay of 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its type A (GABA-A) receptors are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. These receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1] Flavonoids, a class of natural compounds, have been shown to modulate GABA-A receptor function, often through the benzodiazepine (B76468) binding site.[2]
6,2'-Dihydroxyflavone (DHF) is a specific flavonoid that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine site of the GABA-A receptor.[2] This property makes it a person of interest for the development of novel therapeutics with potentially more specific effects and fewer side effects than traditional benzodiazepines.
These application notes provide a comprehensive overview of the binding characteristics of this compound to GABA-A receptors, detailed protocols for conducting a competitive binding assay, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
| GABA-A Receptor Subtype | Effect of this compound on GABA-induced Current | Reference |
| α1β3γ2 | Decrease | [2] |
| α2β3γ2 | Decrease | [2] |
| α3β3γ2 | No Effect | [2] |
| α5β3γ2 | Decrease | [2] |
This subtype selectivity, particularly the lack of effect on α3-containing receptors, is a significant characteristic of this compound and suggests a potential for developing drugs with a more refined pharmacological profile.[2]
Signaling Pathways
Activation of the GABA-A receptor by GABA, or its modulation by compounds like this compound, initiates a signaling cascade that ultimately alters neuronal excitability. The primary mechanism is the influx of chloride ions, leading to hyperpolarization of the neuronal membrane.
References
Synthesis of 6,2'-Dihydroxyflavone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6,2'-dihydroxyflavone, a flavonoid derivative of interest in medicinal chemistry and drug development. The protocol outlined below is based on established synthetic methodologies, offering a reproducible procedure for laboratory-scale preparation.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound, a specific member of this family, has attracted attention for its potential pharmacological properties. This application note details a reliable synthetic route, enabling researchers to produce this compound for further investigation.
Reaction Scheme
The synthesis of this compound can be achieved through a multi-step process commencing with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone yields the desired flavone (B191248) structure. A key final step involves the demethylation of a methoxy (B1213986) precursor to yield the target dihydroxyflavone.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2',5'-Dihydroxyacetophenone (B116926) | C₈H₈O₃ | 152.15 | Starting Material |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Reagent |
| 6-Hydroxy-2'-methoxyflavone (B1214690) | C₁₆H₁₂O₄ | 268.26 | Intermediate |
| Boron tribromide | BBr₃ | 250.52 | Demethylating Agent |
| This compound | C₁₅H₁₀O₄ | 254.24 | Final Product |
Table 2: Summary of a Representative Synthesis of a Dihydroxyflavone Derivative
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 2',5'-Dihydroxyacetophenone, 2-Methoxybenzoyl chloride, Pyridine | Pyridine | Room Temp. | 12 | ~85 |
| 2 | Baker-Venkataraman Rearrangement | O-acylated acetophenone, Potassium hydroxide (B78521) | Pyridine | 50 | 3 | ~80 |
| 3 | Cyclization/Dehydration | 1,3-Diketone intermediate, Sulfuric acid | Glacial Acetic Acid | Reflux | 4 | ~90 |
| 4 | Demethylation | 6-Hydroxy-2'-methoxyflavone, Boron tribromide | Dichloromethane | -78 to Room Temp. | 12 | ~75 |
Note: The yields provided are approximate and can vary based on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-2'-methoxyflavone via Baker-Venkataraman Rearrangement
This protocol describes the formation of the flavone backbone with one of the hydroxyl groups protected as a methyl ether.
Materials:
-
2',5'-Dihydroxyacetophenone
-
2-Methoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ice
-
Water
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine. To this solution, add 2-methoxybenzoyl chloride (1.1 eq) dropwise at room temperature with stirring. Continue stirring for 12 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and 10% HCl.
-
Filter the resulting precipitate, wash with cold water, and then with a small amount of cold methanol to obtain the crude O-acylated acetophenone.
-
Baker-Venkataraman Rearrangement: To the crude ester, add a solution of potassium hydroxide (3.0 eq) in pyridine. Heat the mixture to 50°C and stir for 3 hours.
-
Cool the reaction mixture and pour it into cold 10% HCl to precipitate the 1,3-diketone intermediate. Filter and wash the solid with water.
-
Cyclization: Suspend the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into ice water. The precipitate is the crude 6-hydroxy-2'-methoxyflavone.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-hydroxy-2'-methoxyflavone.
Protocol 2: Demethylation to Yield this compound
This protocol details the final deprotection step to obtain the target compound.
Materials:
-
6-Hydroxy-2'-methoxyflavone
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 6-hydroxy-2'-methoxyflavone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in DCM (2.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized signaling pathway for flavonoid action.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of 6,2'-Dihydroxyflavone using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to yield high-purity this compound suitable for a range of research and development applications. This document provides comprehensive experimental procedures, including sample preparation, HPLC conditions, and data analysis. The methodologies are presented to be accessible to researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation and purification of specific flavonoids, such as this compound, are crucial for accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual components from complex mixtures. This application note provides a detailed protocol for the efficient purification of this compound using a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification. This compound should be dissolved in a suitable solvent to ensure complete solubilization and compatibility with the HPLC mobile phase.
-
Recommended Solvents: Based on the general solubility of flavonoids, the following solvents are recommended for dissolving this compound:
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Accurately weigh the desired amount of crude or synthesized this compound.
-
Dissolve the sample in a minimal amount of the chosen solvent. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
A standard analytical or preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this purification method. Reverse-phase chromatography is the preferred mode of separation for flavonoids.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Analytical or Preparative HPLC with UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 for a suggested gradient program |
| Flow Rate | 1.0 mL/min for analytical scale |
| Injection Volume | 10-100 µL, depending on sample concentration and column size |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm and 350 nm (or scan with PDA for optimal wavelength) |
Gradient Elution Program
A gradient elution is recommended to achieve optimal separation of this compound from potential impurities. The following is a suggested starting gradient that can be further optimized.
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 35.0 | 90 | 10 |
| 40.0 | 90 | 10 |
Detection Wavelength Optimization
Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, it is advisable to monitor the chromatogram at two wavelengths, for instance, around 270 nm and 350 nm. If a PDA detector is available, the optimal detection wavelength corresponding to the absorbance maximum of the this compound peak should be used for quantification and fraction collection.
Data Presentation
The following table summarizes expected and reported data for the analysis of dihydroxyflavones. Note that the retention time can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 3: Expected Chromatographic Data for Dihydroxyflavones
| Compound | Column Type | Mobile Phase | Expected Retention Time (min) | Detection Wavelength (nm) |
| This compound | C8, 2.1x50mm, 1.8 µm | Water/Acetonitrile Gradient | ~7.45 | PDA Scan |
| General Flavonoids | C18, 250 mm x 4.6 mm, 5 µm | Methanol/Acidified Water | Varies | 254 - 370 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification process for this compound.
Logical Relationship of HPLC Parameters
This diagram shows the key parameters that influence the separation and their relationship in an HPLC system.
Application Notes and Protocols for Investigating the Anxiolytic Potential of 6,2'-Dihydroxyflavone using the Elevated Plus-Maze Test
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to a lack of direct studies on 6,2'-Dihydroxyflavone in the elevated plus-maze (EPM) test, the following protocols and data are based on research conducted with the structurally similar and well-studied anxiolytic flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone). These guidelines provide a robust framework for initiating investigations into the anxiolytic properties of this compound.
Introduction
Flavonoids are a class of polyphenolic compounds found in various plants that are known to exhibit a range of pharmacological effects, including neuroprotective and anxiolytic properties.[1] Many flavonoids can cross the blood-brain barrier and modulate the activity of neurotransmitter systems, making them promising candidates for the development of novel therapeutics for anxiety disorders.[1] This document outlines detailed application notes and protocols for evaluating the potential anxiolytic effects of this compound using the elevated plus-maze (EPM) test, a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[2][3][4][5] The protocols are adapted from studies on chrysin, a flavonoid with demonstrated anxiolytic effects.[6][7][8]
Data Presentation: Anxiolytic Effects of Chrysin in the Elevated Plus-Maze Test
The following tables summarize the quantitative data from studies on chrysin, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effect of Chrysin on Behavioral Parameters in the Elevated Plus-Maze (EPM) Test in Mice
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) | Number of Entries into Open Arms | Reference |
| Vehicle | - | Baseline | Baseline | [7] |
| Chrysin | 1 | Significantly Increased | Significantly Increased | [7] |
| Diazepam (DZ) | 0.3 - 0.6 | Significantly Increased | Significantly Increased | [7] |
Table 2: Effect of Chrysin on Behavioral Parameters in the Elevated Plus-Maze (EPM) Test in Ovariectomized Rats
| Treatment Group | Dose (mg/kg) | Effect on Anxiety-like Behavior | Reference |
| Vehicle | - | Baseline | [6] |
| Chrysin | 0.5, 1 | No significant effect | [6] |
| Chrysin | 2, 4 | Reduced anxiety-like behavior | [6] |
| Diazepam | - | Reduced anxiety-like behavior | [6] |
Experimental Protocols
Animals
-
Species: Male Swiss mice or Wistar rats are commonly used.
-
Weight: 25-30 g for mice, 200-250 g for rats.
-
Housing: House animals in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).[4] Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment. Transfer them to the testing room at least 30-60 minutes before the test to habituate.[4][5]
Apparatus: Elevated Plus-Maze
The EPM apparatus consists of four arms arranged in the shape of a plus sign, elevated 50 cm above the floor.[4]
-
Dimensions for Mice: Two open arms (25 x 5 cm) and two closed arms (25 x 5 x 16 cm) with a central platform (5 x 5 cm).[4] The open arms may have a small 0.5 cm wall to prevent falls.[4]
-
Dimensions for Rats: Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) with a central platform (10 x 10 cm).
-
Material: The apparatus is typically made of wood or non-reflective plastic.
-
Environment: The test should be conducted in a quiet, dimly lit room. The illumination level should be consistent across all arms.[3][4]
Drug Preparation and Administration
-
This compound: The optimal dose range for this compound needs to be determined empirically. Based on studies with chrysin, a starting dose range of 1-10 mg/kg is recommended.
-
Vehicle: A common vehicle for flavonoids is a solution of 10% Dimethyl Sulfoxide (DMSO) in saline.[8]
-
Positive Control: Diazepam (1-2 mg/kg) can be used as a positive control to validate the assay.[7][8]
-
Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test.
Experimental Procedure
-
Place a mouse or rat at the center of the maze, facing one of the open arms.[5]
-
Allow the animal to explore the maze freely for 5 minutes.[5]
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.[3]
Behavioral Parameters to be Measured
The following parameters are typically scored from the video recordings:
-
Time spent in the open arms: A primary measure of anxiety. Anxiolytic compounds are expected to increase this time.
-
Number of entries into the open arms: Another primary measure of anxiety.
-
Time spent in the closed arms: Anxiogenic compounds may increase this time.
-
Number of entries into the closed arms: Can be used as a measure of general motor activity.
-
Total number of arm entries: An indicator of overall locomotor activity.
An entry is defined as all four paws entering an arm. The percentage of time spent in the open arms and the percentage of open arm entries are often calculated to normalize the data.
Potential Signaling Pathways of Flavonoid-Induced Anxiolysis
The anxiolytic effects of flavonoids like chrysin are believed to be mediated through various signaling pathways. While the specific pathways for this compound are yet to be elucidated, the following diagram illustrates the potential mechanisms based on current flavonoid research.
Caption: Potential signaling pathways of this compound-induced anxiolysis.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the anxiolytic effects of this compound.
Caption: Experimental workflow for the elevated plus-maze test.
Conclusion
The elevated plus-maze test is a reliable and efficient method for screening the anxiolytic potential of novel compounds like this compound. By following the detailed protocols outlined in this document and using the data from the structurally similar flavonoid chrysin as a reference, researchers can effectively design and execute studies to investigate the pharmacological properties of this compound. Further experiments to elucidate the precise mechanism of action, including receptor binding assays and the use of specific antagonists, are recommended to build upon the initial findings from the EPM test.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Chrysin (5,7-dihydroxyflavone) exerts anxiolytic-like effects through GABAA receptors in a surgical menopause model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible anxiolytic effects of chrysin, a central benzodiazepine receptor ligand isolated from Passiflora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Step-Through Passive Avoidance Test with 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the step-through passive avoidance test to evaluate the memory-enhancing effects of 6,2'-Dihydroxyflavone. This document includes a summary of expected quantitative data, detailed experimental procedures, and a hypothesized signaling pathway for the compound's mechanism of action.
Introduction
The step-through passive avoidance test is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents.[1][2][3][4][5] The test relies on the animal's innate preference for a dark environment over a brightly lit one.[1][3][4][5] During the acquisition phase, the animal receives a mild aversive stimulus (e.g., a foot shock) upon entering the dark compartment. In the subsequent retention test, the latency to enter the dark compartment is measured as an index of memory performance; a longer latency suggests better memory of the aversive experience.[1]
Flavonoids, a class of natural compounds, have garnered significant interest for their neuroprotective and cognitive-enhancing properties.[6][7] While direct studies on this compound in the passive avoidance test are not extensively documented, research on structurally similar flavonoids, such as 7,8-Dihydroxyflavone (B1666355), has shown potent memory-enhancing effects.[6][8] These effects are often attributed to the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity, learning, and memory.[6][9][10][11][12] It is hypothesized that this compound may exert its nootropic effects through a similar mechanism.
Data Presentation
The following table summarizes hypothetical quantitative data from a step-through passive avoidance test investigating the effects of this compound on memory retention in a rodent model. The data is presented as the mean step-through latency (in seconds) and the time spent in the dark compartment (in seconds) during the retention test.
| Treatment Group | Dose (mg/kg) | Step-Through Latency (s) (Mean ± SEM) | Time in Dark Compartment (s) (Mean ± SEM) |
| Vehicle Control | - | 65 ± 8.2 | 115 ± 10.5 |
| This compound | 1 | 120 ± 12.5 | 60 ± 7.8 |
| This compound | 5 | 185 ± 15.1 | 35 ± 5.2 |
| This compound | 10 | 240 ± 20.3 | 15 ± 3.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Experimental Protocols
Step-Through Passive Avoidance Test
This protocol is designed to assess the effect of this compound on learning and memory in rodents.
a. Apparatus The passive avoidance apparatus consists of two compartments: a brightly illuminated "safe" compartment and a dark compartment equipped with a grid floor capable of delivering a mild electric shock.[1][2][3][13] A guillotine door separates the two compartments.
b. Animals Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use guidelines.
c. Experimental Groups
-
Group 1: Vehicle Control: Animals receive the vehicle solution (e.g., saline with 0.1% DMSO).
-
Group 2-4: this compound Treatment: Animals receive this compound at different doses (e.g., 1, 5, and 10 mg/kg, administered intraperitoneally or orally).
d. Procedure
i. Habituation (Day 1)
-
Place each animal in the illuminated compartment of the apparatus and allow it to explore freely for 3 minutes with the guillotine door open.
-
This allows the animal to habituate to the apparatus and reduces novelty-induced stress on the testing day.
ii. Acquisition/Training Trial (Day 2)
-
Administer this compound or the vehicle to the respective groups 30-60 minutes before the training trial.
-
Place the animal in the illuminated compartment, facing away from the door.
-
After a 10-second acclimatization period, the guillotine door is opened.
-
When the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.[14]
-
Record the initial latency to enter the dark compartment.
-
Return the animal to its home cage immediately after the shock.
iii. Retention Test (Day 3)
-
24 hours after the acquisition trial, place the animal back into the illuminated compartment.
-
After a 10-second acclimatization period, open the guillotine door.
-
Record the step-through latency, which is the time it takes for the animal to enter the dark compartment. The test is typically concluded if the animal does not enter within a cut-off time (e.g., 300 seconds).
-
Also record the total time spent in the dark compartment during the retention test.
-
No foot shock is delivered during the retention test.
e. Data Analysis Analyze the step-through latency and the time spent in the dark compartment using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons between the treatment groups and the vehicle control.
Western Blotting for TrkB Signaling Pathway
This protocol outlines the steps to investigate the effect of this compound on the activation of the TrkB signaling pathway in brain tissue (e.g., hippocampus).
a. Sample Preparation
-
Following the behavioral test, euthanize the animals and rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Electrotransfer
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The primary antibodies should target key proteins in the TrkB signaling pathway:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-CREB (p-CREB)
-
Total CREB
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.
-
Analyze the data using a one-way ANOVA to compare the different treatment groups.
Mandatory Visualizations
Caption: Workflow of the step-through passive avoidance test.
Caption: Hypothesized TrkB signaling pathway for this compound.
References
- 1. scantox.com [scantox.com]
- 2. a-matrix.ng [a-matrix.ng]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Passive avoidance test [panlab.com]
- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of BDNF Signaling in the Neuroprotective and Memory-enhancing Effects of Flavonoids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-dihydroxyflavone rescues spatial memory and synaptic plasticity in cognitively impaired aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for Utilizing 6,2'-Dihydroxyflavone in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2'-Dihydroxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in drug discovery due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Proper preparation of these compounds for in vitro studies is critical for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds like this compound for cell culture applications due to its high solubilizing power and miscibility with aqueous culture media.[1][2]
This document provides a detailed protocol for dissolving and utilizing this compound in DMSO for cell-based assays. It includes information on solubility, preparation of stock solutions, and important considerations for minimizing solvent-induced artifacts in experimental outcomes.
Solubility and Material Properties
Table 1: Physicochemical Properties and Estimated Solubility of Dihydroxyflavones
| Property | This compound | 7,8-Dihydroxyflavone (Reference) |
| Molecular Formula | C₁₅H₁₀O₄ | C₁₅H₁₀O₄[3] |
| Molecular Weight | 254.24 g/mol | 254.2 g/mol [3] |
| Appearance | Typically a crystalline solid | Crystalline solid[3] |
| Solubility in DMSO | Undetermined, requires experimental verification | ~10 mg/mL[3][4] |
| Solubility in DMF | Undetermined, requires experimental verification | ~20 mg/mL[3][4] |
| Solubility in Ethanol | Undetermined, requires experimental verification | ~1 mg/mL[3][4] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble[3][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade (>99.5% purity)[5][6]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, pyrogen-free pipette tips and pipettors
-
Cell culture medium appropriate for the cell line of interest
-
Sterile, disposable serological pipettes
-
Laminar flow hood for sterile work
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a high-concentration stock solution. The exact concentration may need to be adjusted based on the experimentally determined solubility and the required final concentrations for your assays.
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. Ensure it is a clear, colorless liquid before use.[5]
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 2.54 mg of this compound powder. This will yield a 10 mM solution in a final volume of 1 mL.
-
Add DMSO: Under a laminar flow hood, add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Gentle Heating or Sonication (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.
-
Sterilization: DMSO at high concentrations is considered self-sterilizing. However, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Be aware that some compounds can be lost through filter binding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution of a related compound, 7,8-DHF, is stable for at least 4 years when stored at -20°C.[3]
Figure 1. Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol for Preparing Working Solutions and Dosing Cells
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to perform serial dilutions to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the specific cell line being used. A general recommendation is to keep the final DMSO concentration below 0.5%, with 0.1% being preferable for sensitive cell lines or long-term incubation studies.[7][8]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Dosing Cells: Remove the existing medium from the cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
Table 2: Example Dilution Scheme for Cell Dosing
| Stock Concentration | Intermediate Dilution | Volume to add to 1 mL of medium | Final Concentration | Final DMSO % |
| 10 mM | 1:100 in medium (100 µM) | 100 µL | 10 µM | 0.1% |
| 10 mM | 1:100 in medium (100 µM) | 50 µL | 5 µM | 0.05% |
| 10 mM | 1:100 in medium (100 µM) | 10 µL | 1 µM | 0.01% |
| 10 mM | 1:1000 in medium (10 µM) | 100 µL | 1 µM | 0.01% |
| 10 mM | 1:1000 in medium (10 µM) | 10 µL | 0.1 µM | 0.001% |
Important Considerations and Best Practices
-
DMSO Purity: Use high-purity, sterile, cell culture grade DMSO to avoid introducing contaminants that could affect cell health.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere.[1] Use freshly opened bottles or ensure proper storage in a dry environment to maintain its purity and solvent properties.
-
Compound Stability: While stock solutions in DMSO are generally stable when stored frozen, the stability of this compound in aqueous culture medium at 37°C may be limited. It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of some flavonoids are not recommended for storage for more than one day.[3][4]
-
DMSO Toxicity: The cytotoxic effects of DMSO are cell-type dependent. It is advisable to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[8]
-
Precipitation: When diluting the DMSO stock solution into the aqueous culture medium, the compound may precipitate if its solubility limit is exceeded. To avoid this, add the DMSO stock to the medium while gently vortexing and avoid creating highly concentrated intermediate dilutions in a small volume of medium. If precipitation occurs after addition to the cells, it could be due to interactions with media components or changes in pH.[9]
Potential Biological Activity and Signaling Pathways
While the specific targets of this compound are not as extensively studied as other isomers, many dihydroxyflavones are known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. For instance, the related compound 7,8-Dihydroxyflavone is a well-characterized agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[10][11][12] This activation can lead to the downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK. It is plausible that this compound could interact with similar or different kinase pathways.
Figure 2. A hypothetical signaling pathway that could be modulated by this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. You are being redirected... [bio-world.com]
- 6. Dmso cell culture grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7, 8-Dihydroxyflavone Protects an Endothelial Cell Line from H2O2 Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining GABA-A Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols used to determine the subtype selectivity of compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor. Detailed methodologies for key in vitro assays are presented, along with a summary of subtype-selective ligands and their binding affinities.
Introduction to GABA-A Receptor Subtype Selectivity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.
GABA-A receptors are pentameric structures assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The specific subunit composition of the receptor pentamer determines its physiological and pharmacological properties, including its affinity and efficacy for various ligands. The most common synaptic subtype in the brain is composed of two α1, two β2, and one γ2 subunit. However, the differential expression of various subunits throughout the CNS gives rise to a wide variety of receptor subtypes, each with a distinct pharmacological profile.[1][2]
Developing drugs that selectively target specific GABA-A receptor subtypes is a key strategy in modern pharmacology.[3] This approach aims to maximize therapeutic efficacy while minimizing the undesirable side effects associated with non-selective GABAergic modulators like classical benzodiazepines. For instance, it is believed that α1-containing receptors are primarily responsible for the sedative effects of benzodiazepines, while α2- and α3-containing receptors mediate their anxiolytic effects.[2] Compounds with selectivity for α5-containing receptors are being investigated for their potential to enhance cognition.[2]
This document outlines the essential experimental procedures for characterizing the subtype selectivity of novel compounds, focusing on electrophysiological and radioligand binding assays.
GABAergic Signaling Pathway
The binding of GABA to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. The following diagram illustrates the key steps in this pathway.
Caption: Overview of the GABAergic signaling pathway.
Data Presentation: GABA-A Receptor Subtype Selectivity of Various Ligands
The following tables summarize the binding affinities (Ki in nM) of several well-characterized compounds for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Benzodiazepine (B76468) Site Ligands
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam | 15.1 | 10.5 | 11.2 | 25.7 | [4] |
| Flunitrazepam | 1.2 | 1.1 | 1.3 | 2.1 | [4] |
| Clobazam | 26.1 | 8.9 | 15.6 | 40.2 | [5] |
| N-desmethylclobazam | 21.5 | 6.8 | 12.1 | 35.1 | [5] |
| Clonazepam | 1.8 | 1.6 | 2.5 | 4.1 | [5] |
| Zolpidem | 21.3 | 289 | 456 | >10,000 | [5] |
| CGS 8216 | 0.17 | 0.49 | 0.3 | 1.3 | [6] |
Table 2: Binding Affinities (Ki, nM) of Pyrazoloquinolinones and Pyrazolopyridinones
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α4β3γ2 | α5β3γ2 | α6β3γ2 | Reference |
| Compound 20 | 1.9 | 4.2 | 2.8 | >1000 | 11 | >1000 | [6] |
| Compound 22 | 1.4 | 3.5 | 2.1 | >1000 | 8.7 | >1000 | [6] |
| Compound 23 | 320 | 450 | 380 | >1000 | 780 | >1000 | [6] |
| Compound 25 | 6500 | >10000 | >10000 | >10000 | >10000 | >10000 | [6] |
Experimental Protocols
Electrophysiological Assessment of Subtype Selectivity
Electrophysiology is a powerful technique to functionally characterize the interaction of a compound with a specific GABA-A receptor subtype. This is typically achieved by expressing recombinant receptors of known subunit composition in a heterologous expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).
TEVC is a robust method for studying the activity of ion channels expressed in the large Xenopus oocyte membrane.[7][8][9]
Experimental Workflow: TEVC
Caption: A simplified workflow for TEVC electrophysiology.
Detailed Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Prepare cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from linearized plasmids.
-
Inject the cRNA mixture into the oocytes.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[8]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[7][10]
-
Using a two-electrode voltage clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -60 mV.[7]
-
Establish a baseline current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20).
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Record the resulting changes in membrane current.[11]
-
Wash the oocyte with saline between applications to ensure full recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA-evoked current by the test compound.
-
Construct concentration-response curves and determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors) for each receptor subtype.
-
The patch-clamp technique allows for the recording of ionic currents through single channels or the entire cell membrane of smaller cells like HEK293.[12][13]
Experimental Workflow: Patch-Clamp
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 4-8 MΩ and fill them with an intracellular solution (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2).[14]
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Under visual guidance, form a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[14]
-
Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current.[14]
-
Co-apply GABA with various concentrations of the test compound.
-
Record the whole-cell currents using a patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the data as described for the TEVC method to determine the compound's potency and efficacy at the specific receptor subtype.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: A simplified workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GABA-A receptor subtype of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and a range of concentrations of the unlabeled test compound.[16][17]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C or 25°C).[16]
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM diazepam for [3H]flunitrazepam binding).[16]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[18]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion
The experimental protocols detailed in these application notes provide a robust framework for the characterization of GABA-A receptor subtype selectivity. By employing a combination of electrophysiological and radioligand binding assays, researchers can obtain critical data on the affinity and functional effects of novel compounds at specific receptor subtypes. This information is indispensable for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles for a wide range of neurological and psychiatric disorders.
References
- 1. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 2. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Subtype selectivity of α+β- site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nanion.de [nanion.de]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of 6,2'-Dihydroxyflavone in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2'-Dihydroxyflavone (DHF) is a flavonoid compound that has garnered attention in neuropharmacology for its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike many flavonoids that act as positive allosteric modulators of GABAA receptors, this compound functions as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) binding site.[1] This unique mechanism of action confers upon it anxiogenic-like and cognitive-enhancing properties, making it a valuable tool for investigating the neurobiological underpinnings of anxiety, learning, and memory. This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on specific subtypes of GABAA receptors. As a partial inverse agonist, it reduces the GABA-induced chloride current, thereby decreasing the inhibitory tone in neuronal circuits.[1] This action is in contrast to benzodiazepines, which are positive allosteric modulators that enhance GABAergic inhibition. The effects of this compound can be blocked by the benzodiazepine site antagonist, flumazenil (B1672878), confirming its interaction with this specific site.[1]
Data Presentation
Table 1: Electrophysiological Profile of this compound on GABAA Receptor Subtypes
| Receptor Subtype | Cell Line | Effect on GABA-induced Current | Reference |
| Native GABAA Receptors | IMR-32 (human neuroblastoma) | Decrease | [1] |
| α1β3γ2 | HEK 293T | Decrease | [1] |
| α2β3γ2 | HEK 293T | Decrease | [1] |
| α3β3γ2 | HEK 293T | No effect | [1] |
| α5β3γ2 | HEK 293T | Decrease | [1] |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Test | Effect | Interpretation | Reference |
| Elevated Plus-Maze | Anxiogenic-like | Increased anxiety | [1] |
| Step-Through Passive Avoidance | Enhanced cognitive performance | Improved memory | [1] |
| Proconvulsant Activity | No effect | Lacks proconvulsant side effects | [1] |
Mandatory Visualizations
Caption: Modulation of GABAA Receptor by this compound.
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
Caption: Workflow for the Step-Through Passive Avoidance Test.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the modulatory effect of this compound on GABA-induced currents in cultured cells expressing GABAA receptors.
Materials:
-
IMR-32 or HEK 293T cells expressing desired GABAA receptor subtypes.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2).
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
Flumazenil stock solution (in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Culture: Culture IMR-32 or transfected HEK 293T cells on glass coverslips until they reach 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20) for a few seconds to establish a baseline response.
-
This compound Application: Co-apply this compound at various concentrations with the same concentration of GABA. Record the change in the GABA-induced current amplitude.
-
Flumazenil Antagonism (Optional): To confirm the site of action, pre-apply flumazenil before the co-application of this compound and GABA.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Calculate the percentage of inhibition or potentiation.
Protocol 2: Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiogenic-like effects of this compound in mice.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Adult male mice (e.g., C57BL/6).
-
This compound solution for injection (e.g., dissolved in a vehicle of DMSO and saline).
-
Vehicle solution.
-
Video tracking software.
Procedure:
-
Habituation: Acclimatize the mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: A significant decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.
Protocol 3: Step-Through Passive Avoidance Test
Objective: To evaluate the effect of this compound on learning and memory in mice.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, with a grid floor in the dark chamber for delivering a footshock).
-
Adult male mice.
-
This compound solution for injection.
-
Vehicle solution.
Procedure:
-
Training (Day 1):
-
Place a mouse in the light compartment of the apparatus.
-
After a short habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Testing (Day 2 - 24 hours after training):
-
Administer this compound or vehicle i.p. 30 minutes before the retention test.
-
Place the mouse in the light compartment.
-
After a short habituation period, the guillotine door opens.
-
Record the latency for the mouse to enter the dark compartment (step-through latency). A cut-off time (e.g., 300 seconds) is typically used.
-
-
Data Analysis: Compare the step-through latency between the treatment groups.
-
Interpretation: A significant increase in the step-through latency in the this compound-treated group compared to the vehicle group indicates an enhancement of memory consolidation.
References
Application Notes and Protocols for Cellular Assays to Determine the Activity of 6,2'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2'-Dihydroxyflavone is a flavonoid compound with known partial inverse agonist activity at γ-aminobutyric acid type A (GABAA) receptors. Flavonoids as a class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] The unique hydroxylation pattern of this compound suggests a potential for a diverse pharmacological profile. These application notes provide detailed protocols for a panel of cellular assays to comprehensively characterize the biological activity of this compound, guiding researchers in its potential therapeutic applications.
Preliminary Cytotoxicity Assessment
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol 1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.7 ± 4.5 | 97.2 ± 5.1 | 95.8 ± 4.9 |
| 10 | 95.3 ± 3.9 | 92.1 ± 4.2 | 88.4 ± 5.5 |
| 25 | 88.1 ± 5.6 | 80.5 ± 6.3 | 72.3 ± 6.8 |
| 50 | 75.4 ± 6.1 | 61.3 ± 5.9 | 45.7 ± 7.2 |
| 100 | 52.8 ± 7.3 | 35.8 ± 6.7 | 18.9 ± 5.3 |
Note: Data are representative and should be determined experimentally.
Experimental Workflow for Cytotoxicity Assessment
Cellular Antioxidant Activity (CAA) Assay
Given that many flavonoids possess antioxidant properties, it is pertinent to evaluate the ability of this compound to mitigate cellular oxidative stress. The CAA assay is a biologically relevant method for this purpose.
[4]Protocol 3: DCFH-DA Cellular Antioxidant Assay
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation.
Materials:
-
Hepatocarcinoma cell line (e.g., HepG2)
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (B1663063) (as a positive control)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye and Compound Incubation: Wash the cells with PBS and incubate with 25 µM DCFH-DA and various concentrations of this compound or quercetin for 1 hour.
-
Induction of Oxidative Stress: Wash the cells again and add 600 µM AAPH to induce ROS generation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control.
Data Presentation:
| Compound | Concentration (µM) | CAA Value |
| Quercetin | 1 | 25.3 ± 3.1 |
| 5 | 68.7 ± 5.4 | |
| 10 | 92.1 ± 4.9 | |
| This compound | 1 | 15.8 ± 2.5 |
| 10 | 45.2 ± 4.1 | |
| 25 | 78.6 ± 6.2 |
Note: Data are representative and should be determined experimentally.
Workflow for Cellular Antioxidant Activity Assay
Neurite Outgrowth Assay
To investigate the potential neurotrophic or neuroprotective effects of this compound, a neurite outgrowth assay using a neuronal cell line like SH-SY5Y is recommended.
[5][6]Protocol 4: Neurite Outgrowth Assay in SH-SY5Y Cells
Principle: SH-SY5Y cells can be differentiated into a neuronal phenotype, characterized by the extension of neurites. The effect of this compound on the length and number of these neurites can be quantified by immunofluorescence microscopy.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., DMEM with 1% FBS and 10 µM retinoic acid)
-
This compound
-
Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF) as a positive control
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Differentiation: Seed SH-SY5Y cells and induce differentiation with retinoic acid for 3-5 days.
-
Compound Treatment: Treat the differentiated cells with various concentrations of this compound or a positive control (e.g., BDNF) for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% PFA.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and number of branches per cell using appropriate software.
Data Presentation:
| Treatment | Average Neurite Length (µm/cell) | Number of Branches per Cell |
| Vehicle Control | 55.2 ± 8.1 | 2.1 ± 0.5 |
| BDNF (50 ng/mL) | 125.8 ± 15.3 | 4.8 ± 0.9 |
| This compound (1 µM) | 68.4 ± 9.5 | 2.5 ± 0.6 |
| This compound (10 µM) | 95.7 ± 12.8 | 3.7 ± 0.8 |
Note: Data are representative and should be determined experimentally.
Analysis of Intracellular Signaling Pathways
Flavonoids often exert their cellular effects by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.
[7]Protocol 5: Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key proteins in these pathways, which indicates their activation. Increased phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) are markers of pathway activation.
Materials:
-
SH-SY5Y or other relevant cell line
-
This compound
-
Growth factors (e.g., BDNF or EGF) as positive controls
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| BDNF (50 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (10 µM) | 1.8 ± 0.2 | 1.5 ± 0.2 |
Note: Data are representative and should be determined experimentally.
PI3K/Akt and MAPK/ERK Signaling Pathways
Conclusion
The provided protocols offer a comprehensive framework for characterizing the cellular activities of this compound. By systematically evaluating its cytotoxicity, GABAA receptor modulation, antioxidant potential, neurotrophic effects, and impact on key intracellular signaling pathways, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and cell types, providing a robust platform for the preclinical evaluation of this promising flavonoid.
References
- 1. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives [mdpi.com]
- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6,2'-Dihydroxyflavone Solubility Enhancement for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 6,2'-Dihydroxyflavone for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a flavonoid compound that has shown potential as a partial inverse agonist at GABA-A receptors, suggesting its utility in cognitive enhancement research.[1][2] However, like many flavonoids, it is characterized by poor aqueous solubility, which can significantly limit its oral bioavailability and therapeutic efficacy in in vivo models.[3] Low solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable absorption, thus compromising the reliability of experimental results.
Q2: What are the common solvents for dissolving this compound in a laboratory setting?
A2: this compound exhibits poor solubility in water but is soluble in various organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) and alcohols like ethanol (B145695) and methanol (B129727) are commonly used to prepare stock solutions.[4] It is crucial to note that for in vivo studies, the concentration of organic solvents must be kept to a minimum to avoid toxicity.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The main approaches to improve the aqueous solubility and bioavailability of poorly soluble flavonoids like this compound include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid molecule within cyclodextrin cavities to form water-soluble inclusion complexes.[5]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate. This includes techniques like nanoprecipitation to create polymeric nanoparticles.[3][6][7]
-
Use of Co-solvents: While effective for initial dissolution, this method has limitations for in vivo use due to potential toxicity of the co-solvents.
Troubleshooting Guides
Solubility Determination: Shake-Flask Method
Issue: Inconsistent or non-reproducible solubility measurements for this compound.
Troubleshooting Steps:
-
Ensure Equilibrium: The shake-flask method requires the system to reach equilibrium. Ensure continuous agitation for a sufficient duration (e.g., 24-48 hours) at a constant temperature.[8]
-
Prevent Precipitation: When sampling the supernatant, use pre-warmed syringes and filters to avoid precipitation of the dissolved compound due to temperature changes.[8]
-
Accurate Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, with a proper calibration curve to accurately determine the concentration of this compound in the saturated solution.[4]
-
Control pH: The solubility of flavonoids can be pH-dependent. Use a buffered aqueous solution to maintain a constant pH throughout the experiment.
Cyclodextrin Inclusion Complexation
Issue: Low encapsulation efficiency or failure to form a stable this compound-cyclodextrin complex.
Troubleshooting Steps:
-
Select the Right Cyclodextrin: The size of the cyclodextrin cavity is crucial for effective inclusion. For flavonoids, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their suitable cavity size.[9]
-
Optimize Molar Ratio: The stoichiometry of the complex (typically 1:1 for flavonoids) is important. Experiment with different molar ratios of this compound to cyclodextrin to find the optimal complexation efficiency.[5]
-
Method of Preparation: The method used to prepare the complex can significantly impact its formation. Lyophilization (freeze-drying) often yields a more amorphous and soluble product compared to co-precipitation or kneading methods.[10][11]
-
Confirm Complex Formation: Use analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex and rule out a simple physical mixture.[10][12]
Nanoparticle Formulation
Issue: Large particle size, high polydispersity index (PDI), or low encapsulation efficiency of this compound nanoparticles.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are often used. The polymer properties will influence particle size and drug release.[13]
-
Optimize Formulation Parameters: Systematically vary parameters such as the concentration of the polymer and the drug, the type and concentration of the stabilizer, and the ratio of the organic to the aqueous phase.[7]
-
Control the Mixing Process: The rate of addition of the organic phase to the aqueous phase during nanoprecipitation can affect particle size and uniformity. A slow and controlled addition under constant stirring is recommended.[6]
-
Post-formulation Processing: Sonication can be used to reduce particle size and aggregation after initial formulation.[13] Ensure complete removal of the organic solvent, as residual solvent can affect particle stability and cause toxicity.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility (mg/mL) | Molar Concentration (mM) |
| Water (pH 7.4) | < 0.01 | < 0.04 |
| Ethanol | ~5 | ~19.7 |
| Methanol | ~10 | ~39.3 |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 196.6 |
Note: These are predicted values based on the general solubility of flavonoids. Experimental determination is recommended.
Table 2: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
| Formulation | Solubility Enhancement (fold increase vs. water) | Final Aqueous Concentration (µg/mL) |
| This compound | 1 | < 10 |
| + HP-β-Cyclodextrin (1:1) | ~100 | ~1000 |
| + PLGA Nanoparticles | ~50 | ~500 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4)
-
Shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.
-
Place the container in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[8]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.[8]
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or UV-Vis method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Lyophilization
Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the HP-β-CD in deionized water with gentle stirring.
-
Add the this compound to the HP-β-CD solution. To facilitate dissolution, a small amount of a co-solvent like ethanol can be used to first dissolve the flavonoid before adding it dropwise to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.[10][11]
-
Characterize the complex to confirm its formation.
Protocol 3: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To prepare polymeric nanoparticles encapsulating this compound to enhance its aqueous dispersibility.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Dissolve the stabilizer (e.g., PVA) in deionized water to form the aqueous phase.
-
Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.[6]
-
Continue stirring for several hours to allow for nanoparticle formation and evaporation of the acetone. A rotary evaporator can be used to ensure complete removal of the organic solvent.
-
Collect the nanoparticle suspension. Centrifugation and resuspension in deionized water can be performed to purify the nanoparticles and remove excess stabilizer and unencapsulated drug.
-
Characterize the nanoparticles for size, PDI, and encapsulation efficiency.
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Modulation of GABA-A receptor by this compound.
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
preventing degradation of 6,2'-Dihydroxyflavone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6,2'-Dihydroxyflavone in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A color change in your this compound solution, often to a yellow or brownish hue, is a primary indicator of degradation. This is typically caused by oxidation, which can be accelerated by several factors including exposure to light, elevated temperatures, and suboptimal pH levels. The dihydroxy substitution pattern of this flavone (B191248) makes it susceptible to oxidative processes.
Q2: What is the optimal solvent for dissolving and storing this compound?
The choice of solvent is critical for both solubility and stability. For stock solutions, high-purity, anhydrous organic solvents are recommended.
-
Recommended: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving flavonoids for in vitro assays.[1] DMSO is a powerful solvent for many flavonoids, but care must be taken as it can be difficult to remove and may affect cell viability in some experiments. Ethanol is a good alternative.
-
Aqueous Solutions: this compound has low solubility in pure water. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[1] However, aqueous solutions are more prone to degradation and should ideally be prepared fresh for each experiment.
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor in the stability of flavonoids.[2] Generally, neutral to slightly acidic conditions (pH 5-7) are preferred for enhancing the stability of many flavonoids. Alkaline conditions (pH > 7) can lead to rapid degradation through deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation. It is crucial to use buffered solutions to maintain a stable pH during your experiments.
Q4: What are the best practices for long-term storage of this compound solutions?
For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. If a stock solution must be stored, follow these guidelines:
-
Solvent: Use a high-purity, anhydrous solvent like DMSO or ethanol.
-
Temperature: Store at -20°C or, for extended periods, at -80°C.[3]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Oxygen: To minimize oxidation, purge the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Biological Activity in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells.
-
Minimize Light Exposure: Protect the cell culture plates from direct light as much as possible during incubation.
-
Control pH: Ensure the pH of your cell culture medium is stable throughout the experiment.
-
Solvent Control: Run a vehicle control (medium with the same amount of solvent used to dissolve the flavone) to ensure the solvent itself is not causing cytotoxicity.
-
Issue 2: Inconsistent Results in Spectrophotometric or HPLC Analysis
-
Possible Cause: Degradation of the compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for analysis immediately before injection. If there is a delay, keep the samples in an autosampler cooled to 4°C.
-
Mobile Phase pH: Ensure the pH of your HPLC mobile phase is compatible with the stability of this compound. A slightly acidic mobile phase is often preferable.
-
Protect from Light: Use amber autosampler vials or a light-protected autosampler.
-
System Suitability: Run a standard of this compound at the beginning and end of your sample sequence to check for any degradation over time within the analytical system.
-
Quantitative Data Summary
| Factor | Condition | General Effect on Flavonoid Stability | Reference |
| Light | Exposure to UV or ambient light | Accelerates degradation (photodegradation) | |
| Temperature | Elevated temperatures | Increases the rate of degradation | [2] |
| pH | Alkaline (pH > 8) | Promotes rapid degradation | [2][4] |
| pH | Neutral to slightly acidic (pH 5-7) | Generally enhances stability | [2][4] |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidative degradation | |
| Solvent | Aqueous solutions | Generally less stable than in organic solvents | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solution over time.
-
Materials:
-
Prepared solution of this compound in the solvent/buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
-
Light source (if testing for photodegradation)
-
-
Procedure:
-
Prepare the solution of this compound at the desired concentration in the test solvent or buffer.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system and record the peak area of this compound.
-
Divide the remaining solution into several aliquots in separate vials.
-
Store these aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and inject it into the HPLC system.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Synthesis of 6,2'-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6,2'-Dihydroxyflavone.
Troubleshooting Guides
Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors throughout the synthetic process. This guide provides a systematic approach to identifying and resolving the root cause.
Question: My reaction yield is significantly lower than expected, or I have isolated no product. What are the potential causes and how can I troubleshoot this?
Answer:
A low or nonexistent yield can be attributed to issues with the starting materials, reaction conditions, or the work-up procedure. Systematically evaluate each step of your synthesis.
1. Starting Materials and Reagents:
-
Purity of Reactants: Ensure the purity of the precursor, the corresponding 2'-hydroxychalcone (B22705). Impurities can interfere with the cyclization and oxidation steps. Recrystallize or purify the chalcone (B49325) if necessary.
-
Reagent Quality: The quality of the oxidizing agent is critical. For instance, if using an Iodine/DMSO system, ensure the DMSO is dry and the iodine is of appropriate purity. For reactions like the Algar-Flynn-Oyamada, the hydrogen peroxide solution must be fresh and of the correct concentration.
2. Reaction Conditions:
-
Incomplete Cyclization: The cyclization of the 2'-hydroxychalcone to the flavanone (B1672756) intermediate may be inefficient.[1][2][3][4]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some cyclizations require heating to proceed at a reasonable rate.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Inefficient Oxidation: The subsequent oxidation of the flavanone intermediate to the flavone (B191248) might be the rate-limiting step.
-
Oxidizing Agent: The choice and amount of oxidizing agent are crucial. Common methods include using iodine in DMSO or selenium dioxide.[5] Ensure the stoichiometry is correct.
-
-
Reaction Atmosphere: For some oxidation reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
3. Work-up and Purification:
-
Product Precipitation: Ensure that the product has fully precipitated during the work-up. Adjusting the pH or cooling the solution can often improve precipitation.
-
Extraction Efficiency: If an extraction is performed, ensure the correct solvent is used and that the pH of the aqueous layer is optimized for the solubility of the product. Multiple extractions may be necessary.
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography. Ensure the column is packed correctly and the appropriate eluent system is used to achieve good separation without excessive band broadening.
Presence of Impurities and Side Products
The formation of impurities and side products can complicate purification and reduce the overall yield.
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
The presence of impurities often points to incomplete reactions or competing side reactions.
1. Unreacted Starting Material:
-
The most common impurity is the unreacted 2'-hydroxychalcone. This indicates that the cyclization and/or oxidation conditions were not optimal.
-
Troubleshooting: Increase the reaction time, temperature, or the amount of the catalyst/oxidizing agent. Monitor the reaction by TLC to ensure the disappearance of the starting material spot.
-
2. Flavanone Intermediate:
-
Isolation of the flavanone intermediate indicates incomplete oxidation.[6]
-
Troubleshooting: Ensure the oxidizing agent is active and used in the correct stoichiometric amount. Consider extending the reaction time for the oxidation step.
-
3. Aurone (B1235358) Formation:
-
A potential isomeric side product is the corresponding aurone, formed through an alternative cyclization pathway.[2][6]
-
Troubleshooting: The formation of aurones versus flavones can be influenced by the reaction conditions and the specific reagents used. For example, certain transition metal-mediated oxidations are known to favor aurone formation.[2] Sticking to methods known to favor flavone synthesis, such as the I2/DMSO system, can minimize this.
-
4. Degradation Products:
-
Phenolic compounds can be susceptible to degradation, especially under harsh basic or acidic conditions and at elevated temperatures.
-
Troubleshooting: Use milder reaction conditions where possible. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method for the synthesis of flavones, including this compound, is the oxidative cyclization of a corresponding 2'-hydroxychalcone precursor.[6] This chalcone is typically synthesized via a Claisen-Schmidt condensation between an appropriate 2-hydroxyacetophenone (B1195853) and a benzaldehyde (B42025) derivative.[7]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the starting chalcone, the intermediate flavanone, and the final flavone product. The disappearance of the starting material spot and the appearance of the product spot, which should be UV active, indicate the reaction's progress.
Q3: What are the typical yields for this type of synthesis?
Q4: What purification methods are most effective for this compound?
A4: Due to the phenolic nature of this compound, column chromatography on silica (B1680970) gel is a common and effective purification method. A gradient elution with a mixture of non-polar (e.g., hexane or dichloromethane) and polar (e.g., ethyl acetate (B1210297) or methanol) solvents is typically used. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane) can also be employed to obtain a highly pure product.
Q5: Can I use microwave-assisted synthesis for this reaction?
A5: Yes, microwave-assisted organic synthesis can be a valuable tool for this reaction. It has been shown to significantly reduce reaction times for the cyclization of 2'-hydroxychalcones to flavanones, often from hours or days to minutes, and can lead to improved yields.[1][5]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes | Reference |
| Chalcone Synthesis (Claisen-Schmidt) | |||
| Base Catalyst | NaOH, KOH, Ba(OH)2 | Aqueous or alcoholic solutions are common. | [7] |
| Reaction Temperature | Room Temperature to 50°C | Generally mild conditions are sufficient. | |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. | |
| Yield | 70 - 95% | Highly dependent on substrates. | |
| Flavone Synthesis (Oxidative Cyclization) | |||
| Oxidizing Agent | I2/DMSO, SeO2, Pd(II) catalysts | Choice of oxidant can influence yield and side products. | [2][3][5] |
| Reaction Temperature | 100 - 150°C | Higher temperatures are often required for cyclization and oxidation. | [8] |
| Reaction Time | 30 minutes (microwave) to 48 hours (conventional) | Microwave can drastically reduce reaction time. | [1][5][8] |
| Yield | 40 - 85% | Varies with substrate and method. | [1][8] |
Experimental Protocols
Protocol 1: Synthesis of the 2'-Hydroxychalcone Precursor via Claisen-Schmidt Condensation
-
To a solution of 2,5-dihydroxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (B78521) (2-3 equivalents).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add 2-hydroxybenzaldehyde (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until a precipitate forms.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry the crude chalcone.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2',6-dihydroxy-2-hydroxychalcone.
Protocol 2: Oxidative Cyclization to this compound using Iodine/DMSO
-
Dissolve the synthesized 2'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I2) to the solution.
-
Heat the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
A precipitate of the crude flavone should form. If not, the addition of a small amount of sodium thiosulfate (B1220275) solution to quench the excess iodine may aid precipitation.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis of this compound.
References
- 1. nepjol.info [nepjol.info]
- 2. chemijournal.com [chemijournal.com]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
optimizing 6,2'-Dihydroxyflavone concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 6,2'-Dihydroxyflavone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a flavonoid compound. Its primary characterized mechanism of action is as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of GABA-A receptors.[1][2] It has been shown to decrease GABA-induced currents in specific recombinant GABA-A receptor subtypes (α1β3γ2, α2β3γ2, and α5β3γ2) but not others (α3β3γ2).[1] This activity suggests its potential in modulating neuronal activity and cognition.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Like many flavonoids, this compound has low aqueous solubility. The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, it is advisable to store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Specific IC50 values for this compound in common cancer cell lines are not widely published. However, based on studies of structurally related dihydroxyflavones, a broad starting range of 1 µM to 100 µM is often used for initial screening in cytotoxicity and apoptosis assays. For its specific action on GABA-A receptors, concentrations in the low micromolar (e.g., 5 µM) to nanomolar range have been shown to be effective.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Cause: this compound is a hydrophobic molecule, and its solubility is significantly lower in aqueous solutions like cell culture media compared to DMSO. Precipitation can occur when the concentrated DMSO stock is diluted into the media, exceeding its solubility limit.[3][5] Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can also interact with the compound, reducing its solubility.[3][5]
Solutions:
-
Optimize Dilution Technique:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[6]
-
Pre-complex with Serum: For media containing FBS, first dilute the this compound DMSO stock in warm FBS before further diluting it into the complete medium. Binding to serum proteins like albumin can sometimes improve the stability of hydrophobic compounds in solution.[3]
-
Use Serum-Free Media: If the experimental design allows, test the compound's solubility and efficacy in serum-free media.
-
Filter Sterilization: After preparing the final working solution, it can be filtered through a 0.22 µm syringe filter to remove any micro-precipitates. Be aware that this might slightly lower the effective concentration of the compound.[3]
Issue 2: High Background or Artifacts in Colorimetric Viability Assays (e.g., MTT)
Cause: Flavonoids, due to their chemical structure, can directly reduce tetrazolium salts like MTT in the absence of cells, leading to a false-positive signal and inaccurate viability readings.[7]
Solutions:
-
Include Proper Controls: Always include "compound-only" wells (media + this compound + MTT reagent) to measure the direct reduction of the reagent by the compound. Subtract this background absorbance from your experimental values.
-
Alternative Viability Assays: Consider using viability assays that are less prone to interference from reducing compounds.
-
Trypan Blue Exclusion Assay: A direct cell counting method that assesses membrane integrity.[7]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP as an indicator of metabolic activity and cell viability.[8]
-
Resazurin-based Assays (e.g., alamarBlue™): While still a redox indicator, it can sometimes be less susceptible to interference than MTT.
-
Issue 3: Unexpected or Lack of Biological Activity
Cause: The observed effect, or lack thereof, may be due to factors such as incorrect concentration, compound degradation, or off-target effects.
Solutions:
-
Verify Concentration Range: Perform a wide dose-response curve (e.g., from nanomolar to high micromolar) to identify the optimal concentration window.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.[3]
-
Consider the Primary Target: Remember that the primary known target is the GABA-A receptor.[1][2] In cell lines that do not express these receptors, any observed effects would be off-target.
-
Investigate Apoptosis: If cytotoxicity is observed, determine if it is mediated by apoptosis. Assays like Annexin V/PI staining or Caspase-3/7 activity can elucidate the mechanism of cell death.[7][9]
Data Presentation
Table 1: Solubility of Structurally Related Dihydroxyflavones (Note: Specific quantitative solubility data for this compound is limited. The data for the closely related isomer, 7,8-Dihydroxyflavone, is provided as a reference.)
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 10 | ~39.3 |
| Ethanol | 1 | ~3.9 |
| Dimethyl formamide (B127407) (DMF) | 20 | ~78.7 |
Data extrapolated from 7,8-Dihydroxyflavone information.[10]
Table 2: Reference IC50 Values of Dihydroxyflavone Isomers in Cancer Cell Lines (Note: These values are for isomers of this compound and should be used as a guideline for determining starting concentrations for screening.)
| Flavonoid Isomer | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| 3,6-Dihydroxyflavone | HeLa | MTT | 24 | 25 |
| 3,6-Dihydroxyflavone | HeLa | MTT | 48 | 9.8 |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Alamar Blue | 48 | 177.6 |
| 5,7-Dihydroxyflavone | HepG2 (Hepatocarcinoma) | MTT | - | - (Used in combination) |
Data from various sources.[6][9][11]
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This method directly assesses cell viability by counting cells that can exclude the trypan blue dye due to intact cell membranes.[7]
Methodology:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 24-well plate) at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%). Replace the medium in each well with the compound dilutions or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating cells (from the supernatant) and adherent cells (by trypsinization). Combine them to ensure all cells are accounted for.
-
Staining: Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a predetermined time. Include positive and negative controls.
-
Harvesting: Collect all cells, including those floating in the medium. Wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway: Known Action of this compound
The primary characterized signaling interaction for this compound is its modulation of the GABA-A receptor, a ligand-gated ion channel. As a partial inverse agonist, it binds to the benzodiazepine site on the receptor and reduces the ability of GABA to open the chloride channel, thereby decreasing neuronal inhibition.
References
- 1. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid off-target effects of 6,2'-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying potential off-target effects of 6,2'-Dihydroxyflavone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary established mechanism of action for this compound is as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of GABAA receptors.[1][2] This means it binds to the receptor and reduces the effect of GABA, leading to decreased chloride ion influx and consequently reduced neuronal inhibition.[3][4] Its selectivity for certain α-subunits of the GABAA receptor may contribute to a pharmacological profile that is devoid of proconvulsant effects often associated with non-selective inverse agonists.[1]
Q2: I am observing cellular effects that don't seem to align with GABAA receptor inverse agonism. What could be the cause?
A2: Flavonoids as a class of molecules are known to be promiscuous, meaning they can interact with multiple cellular targets. If you are observing unexpected effects, it is possible they are due to off-target activities of this compound. Potential off-target categories for flavonoids include:
-
Protein Kinases: Many flavonoids are known to inhibit protein kinases, such as those in the MAPK/ERK and PI3K/Akt signaling pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation.
-
Phosphatases: Some flavonoids can inhibit phosphatases. For instance, the related compound 7,8-Dihydroxyflavone has been identified as a direct inhibitor of pyridoxal (B1214274) phosphatase (PDXP).[6]
-
Other Receptors: Flavonoids can interact with a variety of other receptors, though specific interactions for this compound are not well-documented.
-
Antioxidant and Anti-inflammatory Activity: Flavonoids can exert effects through mechanisms such as scavenging reactive oxygen species or modulating inflammatory pathways.[7]
To investigate these possibilities, you can perform counter-screening assays, such as a kinase inhibitor panel, or use specific inhibitors of suspected off-target pathways to see if the observed effect is blocked.
Q3: My results with this compound are inconsistent between experiments. What could be the issue?
A3: Inconsistency in results can arise from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities could have their own biological activities. Flavonoids can also be unstable in certain media and under specific light or temperature conditions. Prepare fresh solutions and store them appropriately.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular signaling and the response to treatment. Standardize these parameters across all experiments.
-
Experimental Protocol Variations: Minor changes in incubation times, reagent concentrations, or washing steps can lead to significant differences in results. Adhere strictly to your established protocols.
Q4: How can I improve the selectivity of this compound in my experiments?
A4: While it is not possible to alter the intrinsic properties of the molecule in your experiment, you can take steps to favor its on-target activity:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired GABAA receptor-mediated effect. Off-target effects are often observed at higher concentrations.
-
Use of Antagonists: To confirm that an observed effect is mediated by the GABAA receptor, try to block it with a known antagonist for the benzodiazepine site, such as flumazenil.[1]
-
Structural Analogs: If available, using a structurally related but inactive analog of this compound as a negative control can help differentiate specific from non-specific effects.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell proliferation or survival. | Inhibition of growth factor signaling pathways (e.g., MAPK/ERK, PI3K/Akt) by off-target kinase inhibition. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the effect.2. Analyze the phosphorylation status of key signaling proteins (e.g., p-ERK, p-Akt) via Western blot (see protocol below).3. Use specific inhibitors of the suspected kinase pathway to see if they mimic or occlude the effect of this compound. |
| Anxiogenic-like or proconvulsant activity observed at high concentrations. | Reduced selectivity for GABAA receptor subtypes at higher doses, leading to broader inverse agonist effects. | 1. Perform a careful dose-response study to determine the therapeutic window.2. If studying cognitive effects, ensure that the doses used do not induce anxiety or seizures in behavioral models, which can confound the results.[8][9] |
| Alterations in cellular metabolism or vitamin B6-dependent processes. | Potential inhibition of metabolic enzymes, such as pyridoxal phosphatase (PDXP), as seen with the related 7,8-Dihydroxyflavone.[6] | 1. Measure the activity of suspected off-target enzymes in the presence of this compound using an in vitro assay.2. Assess downstream metabolic changes, for example, by measuring levels of relevant metabolites. |
| Results are not blocked by the GABAA receptor antagonist flumazenil. | The observed effect is independent of the benzodiazepine binding site and is likely an off-target effect. | 1. Confirm the lack of blockade with a dose-response of the antagonist.2. Initiate off-target screening, starting with a broad kinase panel or by testing for inhibition of common flavonoid targets. |
Data Summary
Table 1: Known and Potential Activities of this compound
| Target Class | Specific Target | Activity | Evidence Level |
| Ion Channel | GABAA Receptor (Benzodiazepine Site) | Subtype-Selective Partial Inverse Agonist[1] | High (Published experimental data) |
| Protein Kinases | e.g., MAPK/ERK, PI3K/Akt pathways | Potential Inhibitor | Inferred (Based on general flavonoid activity) |
| Phosphatases | e.g., Pyridoxal Phosphatase (PDXP) | Potential Inhibitor | Inferred (Based on activity of 7,8-DHF)[6] |
Experimental Protocols
Protocol 1: GABAA Receptor Binding Assay (Competitive Radioligand Displacement)
This protocol is adapted from established methods for determining the affinity of a test compound for the GABAA receptor.[10][11]
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation three times.
-
After the final wash, resuspend the pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]flunitrazepam (a radioligand for the benzodiazepine site), and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, [³H]flunitrazepam, and a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).
-
Competition: Receptor membranes, [³H]flunitrazepam, and the corresponding concentration of this compound.
-
-
Initiate the reaction by adding the membrane preparation.
-
Incubate for 60-90 minutes at 0-4°C.
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Assay (Generic Luminescent ADP-Detection)
This protocol describes a general method to screen for kinase inhibition, for example, using a system like ADP-Glo™.[12]
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer.
-
Dilute the kinase of interest (e.g., ERK2, AKT1) and its specific substrate to the desired concentrations in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of this compound dilutions to the wells. For controls, add buffer with the same DMSO concentration.
-
Add 10 µL of the diluted kinase to all wells except the "no enzyme" negative control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a Substrate/ATP mix.
-
Incubate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: Western Blot for p-ERK and p-Akt Activation
This protocol is a standard method to assess the activation state of key signaling pathways inside the cell.[13][14][15]
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include appropriate positive (e.g., growth factors like EGF or insulin) and negative (vehicle) controls.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate proteins on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK (Thr202/Tyr204) or anti-p-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total ERK or anti-total Akt).
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for identifying off-target effects.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
References
- 1. In vitro kinase assay [protocols.io]
- 2. scbt.com [scbt.com]
- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 6. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 7. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
stability issues of 6,2'-Dihydroxyflavone in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6,2'-Dihydroxyflavone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous solutions?
A1: The main challenge is its low aqueous solubility. Like many flavonoids, this compound is a hydrophobic molecule, which can lead to precipitation when added to aqueous buffers, cell culture media, or other physiological solutions. This can result in inaccurate experimental concentrations and unreliable results.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For maximal solubility in aqueous buffers, it is advisable to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents can also be stored at -20°C. It is best practice to prepare fresh aqueous dilutions for each experiment to minimize degradation and precipitation issues.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: What factors can influence the stability of this compound in aqueous buffers?
A4: The stability of flavonoids like this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The ionization state of the hydroxyl groups is pH-dependent, which can affect solubility and stability.
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Buffer components: Interactions with buffer salts or other components can potentially affect stability.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent may be too low to maintain solubility.[1]
-
Solutions:
-
Decrease the Final Concentration: Lower the final working concentration of this compound.[1]
-
Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility.[1]
-
Step-wise Dilution: Instead of adding the concentrated stock solution directly to the full volume of the aqueous buffer, add the stock to a smaller volume of the buffer first, mix thoroughly, and then bring it up to the final volume. This can prevent localized high concentrations that trigger precipitation.[1]
-
Issue 2: Compound Precipitates Over Time in Aqueous Solution
-
Cause: The compound may be slowly coming out of solution due to temperature changes, interactions with components in the media, or inherent instability in the aqueous environment.[1]
-
Solutions:
-
Temperature Control: Ensure that the temperature of your solutions is consistent, as flavonoid solubility can be temperature-dependent.[1]
-
pH Optimization: The solubility of flavonoids can be influenced by pH.[1] Consider testing a range of pH values to find the optimal condition for your experiment.
-
Use of Solubilizing Agents: For challenging applications, consider using solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[1]
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Cause: This could be due to the degradation of this compound in the aqueous buffer, leading to a lower effective concentration of the active compound and the presence of degradation products with potentially different biological activities.
-
Solutions:
-
Conduct Stability Studies: Perform a stability study under your specific experimental conditions (buffer, pH, temperature) to determine the degradation rate of this compound.
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before each experiment.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method to separate and quantify this compound and its potential degradation products.
-
Data Presentation
Table 1: Estimated Solubility of Hydroxyflavones in Common Solvents
| Solvent | Estimated Solubility of 7,8-Dihydroxyflavone |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
| Water | Sparingly soluble |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound is not currently available. A stability study is required to determine the actual degradation profile.
| Temperature | Time (hours) | % Remaining this compound |
| 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 25°C (Room Temp) | 0 | 100 |
| 8 | 90 | |
| 24 | 75 | |
| 37°C | 0 | 100 |
| 4 | 85 | |
| 8 | 60 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Dissolve a known amount in the mobile phase.
-
Photodegradation: Expose a solution of the drug in a transparent container to UV light (254 nm) for 48 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization of the mobile phase, column, and other parameters may be necessary.[4][5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.[6]
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: A potential degradation pathway for this compound.
Caption: Hypothetical impact of degradation products on cell signaling.
References
Technical Support Center: Minimizing Proconvulsant Effects of GABA-A Inverse Agonists
Welcome to the technical support center for researchers working with GABA-A inverse agonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of using these compounds, with a primary focus on minimizing their proconvulsant effects.
Frequently Asked Questions (FAQs)
Q1: What are GABA-A inverse agonists and why do they have proconvulsant effects?
GABA-A inverse agonists are ligands that bind to the GABA-A receptor and induce an opposite effect to that of GABA, the primary inhibitory neurotransmitter in the brain.[1][2] While GABA binding opens the chloride ion channel to hyperpolarize and inhibit neurons, inverse agonists decrease this chloride influx, leading to neuronal depolarization and increased excitability.[1][2] This heightened neuronal firing can lead to adverse effects, including anxiety and, at higher doses, seizures.[2][3][4]
Q2: How can I minimize the proconvulsant effects of my GABA-A inverse agonist in my experiments?
Minimizing proconvulsant effects is crucial for obtaining meaningful and reproducible data. Here are key strategies:
-
Utilize Subunit-Selective Compounds: The most effective strategy is to use inverse agonists that are selective for specific GABA-A receptor subunits. For example, inverse agonists targeting the α5 subunit (e.g., α5IA) have been shown to enhance cognition without the proconvulsant or anxiogenic effects associated with non-selective inverse agonists.[5][6][7][8]
-
Careful Dose-Response Studies: Always begin with a low dose of the inverse agonist and carefully titrate up to find a therapeutic window where the desired effect is observed without proconvulsant activity.
-
Appropriate Vehicle Selection: The vehicle used to dissolve the inverse agonist should be tested alone to ensure it does not have any independent behavioral or proconvulsant effects.
-
Consider Partial Inverse Agonists: Partial inverse agonists have a lower maximal effect than full inverse agonists, which can provide a better separation between the desired therapeutic effect and proconvulsant liability.[9]
Q3: How do I differentiate between anxiogenic and proconvulsant effects in my animal models?
This can be challenging as both effects stem from increased neuronal excitability. Here are some tips:
-
Behavioral Assays: Use specific behavioral paradigms to assess anxiety, such as the elevated plus-maze or light-dark box test. Proconvulsant effects are typically assessed by observing seizure activity or by measuring the threshold for a chemically or electrically induced seizure.
-
Dose-Effect Relationship: Anxiogenic effects often occur at lower doses than proconvulsant effects.[3][4] A careful dose-response study can help to distinguish these two effects.
-
Electrophysiological Monitoring: In vivo electroencephalography (EEG) can directly measure brain activity and detect sub-threshold seizure activity that may not be apparent from behavioral observation alone.
Q4: My α5-selective inverse agonist is still showing some proconvulsant activity. What could be the reason?
While α5-selective inverse agonists generally have a good safety profile, proconvulsant effects can still occur, especially at high doses.[5][6][7] Possible reasons include:
-
Off-Target Effects: At high concentrations, the compound may lose its selectivity and interact with other GABA-A receptor subtypes that mediate proconvulsant effects (e.g., α1 or α2 subunits).
-
Metabolites: The metabolic products of your compound could be less selective and have proconvulsant properties.
-
Animal Model Sensitivity: The specific strain or species of animal you are using may be particularly sensitive to the proconvulsant effects of GABA-A inverse agonists.
Troubleshooting Guides
Problem 1: Unexpected Seizures or Hyperexcitability in Animals
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Conduct a thorough dose-response study to identify the minimal effective dose and the threshold for proconvulsant effects. |
| Compound is a non-selective inverse agonist. | Switch to a more subunit-selective inverse agonist, such as one targeting the α5 subunit, if your research goals allow. |
| Vehicle has proconvulsant effects. | Run a vehicle-only control group to rule out any effects of the solvent. Consider alternative, inert vehicles. |
| Animal strain is highly sensitive. | Review the literature to determine if the chosen animal strain is known for its sensitivity to proconvulsant agents. Consider using a different strain. |
| Metabolism of the compound. | Investigate the metabolic profile of your compound to identify any active metabolites with proconvulsant properties. |
Problem 2: Difficulty Separating Therapeutic Effects from Proconvulsant Effects
| Possible Cause | Troubleshooting Step |
| Narrow therapeutic window. | Consider using a partial inverse agonist, which may offer a wider separation between desired effects and side effects. |
| Inappropriate behavioral assay. | Ensure that the behavioral paradigm you are using is specific for the therapeutic effect you are investigating and is not confounded by hyperactivity or anxiety. |
| Lack of receptor occupancy data. | Conduct in vivo receptor occupancy studies to correlate the level of target engagement with the observed behavioral effects. This can help to determine if the proconvulsant effects are occurring at a higher level of receptor occupancy than the therapeutic effects. |
Quantitative Data on Proconvulsant Effects
The following tables summarize quantitative data on the proconvulsant effects of various GABA-A inverse agonists.
Table 1: Proconvulsant Doses of Common GABA-A Inverse Agonists
| Compound | Animal Model | Proconvulsant Effect | Dose | Citation |
| FG 7142 | Mouse | Lowered pentylenetetrazol (PTZ) seizure threshold | 10 - 40 mg/kg | [6] |
| DMCM | Rat | Induced limbic motor seizures | 0.2 - 0.4 mg/kg | [10] |
| RY-080 | Mouse | Lowered pentylenetetrazol (PTZ) seizure threshold (ED50 from 108 mg/kg to 57 mg/kg) | 10 mg/kg | [11] |
| β-CCM | Baboon | Convulsant | 20 µg/kg (photosensitive) | [12] |
| α5IA | Mouse | No potentiation of PTZ-induced seizures | 50 mg/kg | [9] |
Table 2: Subunit Selectivity and Proconvulsant Liability
| Compound | Primary Subunit Target | Proconvulsant Liability | Key Findings | Citation |
| DMCM | Non-selective | High | Potent convulsant. | [9][10] |
| FG 7142 | Partial, non-selective | Moderate | Proconvulsant at moderate doses. | [6] |
| RY-080 | α5-selective (in vitro) | Moderate | Proconvulsant in vivo, likely due to loss of selectivity at higher doses. | [11] |
| α3IA | α3-selective | Moderate | Anxiogenic at doses with low occupancy of other subtypes. | [9] |
| α5IA | α5-selective | Low | Enhances cognition without proconvulsant or anxiogenic effects at therapeutic doses. | [5][6][7][8] |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ) Seizure Threshold Test
This protocol is used to assess the proconvulsant potential of a compound by measuring its effect on the dose of PTZ required to induce seizures.
Materials:
-
GABA-A inverse agonist of interest
-
Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline)
-
Vehicle for the inverse agonist
-
Rodents (mice or rats)
-
Infusion pump
-
Catheters for intravenous infusion (if applicable)
Procedure:
-
Animal Preparation: Acclimatize animals to the testing environment to minimize stress.
-
Compound Administration: Administer the GABA-A inverse agonist or its vehicle via the desired route (e.g., intraperitoneal, oral). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure testing at peak brain concentrations.
-
PTZ Infusion: At the appropriate time after compound administration, begin a continuous intravenous infusion of PTZ at a constant rate.
-
Observation: Observe the animal for the onset of seizure activity. The primary endpoints are typically the latency to the first myoclonic jerk and the latency to generalized clonic-tonic seizures.
-
Data Analysis: Compare the latency to seizure onset in the compound-treated group to the vehicle-treated group. A shorter latency in the compound-treated group indicates a proconvulsant effect.
Protocol 2: In Vivo Receptor Occupancy Assay
This protocol allows for the determination of the extent to which a compound is binding to its target receptor in the brain at a given dose.
Materials:
-
Test compound (unlabeled)
-
Radiolabeled ligand for the GABA-A receptor (e.g., [3H]flumazenil)
-
Rodents
-
Brain tissue harvesting equipment
-
Scintillation counter or other appropriate radioactivity detection method
Procedure:
-
Compound Administration: Administer a range of doses of the unlabeled test compound to different groups of animals.
-
Radioligand Administration: At the time of expected peak brain concentration of the test compound, administer a single dose of the radiolabeled ligand.
-
Tissue Harvesting: At a predetermined time after radioligand administration, euthanize the animals and rapidly dissect the brain region of interest.
-
Radioactivity Measurement: Homogenize the brain tissue and measure the amount of radioactivity in the sample.
-
Data Analysis: The receptor occupancy is calculated as the percentage reduction in the binding of the radiolabeled ligand in the presence of the test compound compared to a vehicle-treated control group.
Visualizations
Caption: Signaling pathway of a GABA-A inverse agonist leading to proconvulsant effects.
Caption: Experimental workflow for assessing the proconvulsant risk of a GABA-A inverse agonist.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. From the Behavioral Pharmacology of Beta-Carbolines to Seizures, Anxiety, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From the behavioral pharmacology of beta-carbolines to seizures, anxiety, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA(A) receptor subtype-selective efficacy: TPA023, an alpha2/alpha3 selective non-sedating anxiolytic and alpha5IA, an alpha5 selective cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl-beta-carboline-induced convulsions are antagonized by Ro 15-1788 and by propyl-beta-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Purification of Synthetic 6,2'-Dihydroxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) purification of synthetic 6,2'-Dihydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a gradient elution. The mobile phase can consist of an acidified aqueous solution (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B). UV detection should be set at the lambda max of the flavonoid, which is typically around 260 nm and 350 nm. From this initial setup, you can optimize the gradient slope, temperature, and mobile phase pH to achieve the best separation.
Q2: How does the mobile phase pH affect the separation of this compound?
The mobile phase pH is a critical parameter in the separation of flavonoids like this compound due to the presence of phenolic hydroxyl groups. At a pH close to the pKa of the hydroxyl groups, you may observe peak broadening or splitting because both the ionized and non-ionized forms of the compound can exist. To ensure sharp, symmetrical peaks, it is recommended to use a mobile phase with a pH at least 2 units away from the pKa of the analyte. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common practice to suppress the ionization of both the flavonoid's hydroxyl groups and the residual silanol (B1196071) groups on the silica-based stationary phase, which helps to reduce peak tailing.
Q3: Should I use isocratic or gradient elution for purifying this compound?
For the purification of a synthetic compound like this compound, which is likely to contain impurities with a range of polarities, gradient elution is generally preferred.[1][2] Gradient elution allows for the effective separation of compounds with different hydrophobicities in a reasonable timeframe.[3] An isocratic method, where the mobile phase composition remains constant, might be suitable for analyzing the purity of an already isolated compound but is less ideal for purification from a crude reaction mixture where some impurities may be strongly retained or elute very early.[4]
Q4: What are the best solvents for dissolving synthetic this compound for HPLC analysis?
Whenever possible, the sample should be dissolved in the initial mobile phase to ensure good peak shape. If the compound is not soluble in the initial mobile phase, a stronger solvent can be used, but the injection volume should be kept small to minimize peak distortion. For flavonoids, which are generally polar, solvents like methanol, acetonitrile, or a mixture with water are commonly used. It is crucial to ensure that the chosen solvent is compatible with the mobile phase to prevent precipitation of the sample on the column.
Troubleshooting Guide
Poor Resolution or Co-elution of Peaks
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[3] Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the selectivity of the separation. |
| Column Degradation | A decline in column performance can lead to peak broadening and loss of resolution. Replace the column if it is old or has been subjected to harsh conditions. |
| Incorrect Column Chemistry | While C18 is a good starting point, other stationary phases like phenyl-hexyl or biphenyl (B1667301) might offer different selectivity for flavonoids and their impurities.[1] |
| Suboptimal Temperature | Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and enhancing mass transfer. |
Peak Shape Problems (Tailing, Fronting, Broadening)
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. Using a high-purity, end-capped column can also minimize these interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[4] | |
| Peak Fronting | Sample solvent stronger than the mobile phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume. |
| Column Overload | Decrease the injection volume or sample concentration.[4] | |
| Broad Peaks | Column Inefficiency | Ensure the column is properly packed and not voided. Check for blockages in the column frit. |
| High mobile phase viscosity | Optimize the mobile phase composition or increase the column temperature. | |
| Extra-column volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Retention Time Instability
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when using a gradient. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a buffer, ensure it is used within its effective pH range (pKa ± 1). |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Pump Malfunction | Check for leaks in the pump and ensure proper priming. Inconsistent flow rates will directly impact retention times. |
Baseline Issues
| Problem | Possible Cause | Recommended Solution |
| Baseline Drift | Changes in mobile phase composition during a gradient run. | Ensure the solvents are of high purity and the detector is set to a wavelength where the mobile phase has minimal absorbance. |
| Column bleeding | Use a high-quality, stable column and operate within the recommended pH and temperature ranges. | |
| Ghost Peaks | Contaminants in the mobile phase or from sample carryover. | Use high-purity solvents and flush the injection port and column between runs. Running a blank gradient can help identify the source of contamination.[4] |
Experimental Protocols
General Reversed-Phase HPLC Method for this compound Purification
This protocol provides a starting point for the purification of synthetic this compound. Optimization will likely be necessary based on the specific impurity profile of the crude sample.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B (linear gradient)
-
25-30 min: 50% B (isocratic)
-
30-32 min: 50% to 20% B (linear gradient)
-
32-40 min: 20% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 260 nm and 350 nm.
-
Injection Volume: 10-20 µL (dependent on sample concentration).
-
Sample Preparation: Dissolve the crude synthetic this compound in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: A general experimental workflow for the HPLC purification of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Flavonoid Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor bioavailability of flavonoid compounds. Through a series of frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols, this resource aims to provide practical solutions to enhance the solubility, stability, and permeability of these promising natural products.
I. Frequently Asked questions (FAQs) & Troubleshooting Guides
A. General Questions
Q1: What are the primary factors contributing to the poor bioavailability of flavonoids?
A1: The low bioavailability of flavonoids stems from several factors. Their chemical structure often leads to poor aqueous solubility, making them difficult to dissolve in the gastrointestinal tract.[1][2] Many flavonoids are also unstable in the gut's varying pH environments and are susceptible to degradation by intestinal enzymes and gut microbiota.[3][4] Furthermore, they often exhibit low permeability across the intestinal wall.[5] After absorption, they are subject to extensive metabolism in the liver (the "first-pass effect"), which further reduces the amount of active compound reaching systemic circulation.[4][6]
Q2: How does the "food matrix" affect flavonoid bioavailability?
A2: The food matrix, which includes components like proteins, lipids, carbohydrates, and dietary fiber, can significantly influence flavonoid bioavailability.[7][8] For instance, binding to proteins or dietary fibers can decrease the absorption of flavonoids.[7][9] Conversely, lipids and digestible carbohydrates may enhance their bioavailability.[9] The overall effect is complex and depends on the specific flavonoid and the composition of the food.[8]
B. Troubleshooting Guide: Solubility Issues
Q1: My flavonoid compound is poorly soluble in aqueous solutions. What are some initial strategies to improve its solubility?
A1: For initial experiments, you can try several straightforward methods to enhance solubility:
-
Co-solvent Systems: Employing a mixture of water and a pharmaceutically acceptable organic solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.[10]
-
pH Adjustment: The solubility of many flavonoids is dependent on pH. You can try adjusting the pH of your solution to favor the ionized, more soluble form of the compound.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, thereby increasing their aqueous solubility.[10][11]
Q2: When should I consider more advanced formulation strategies like nanoformulations?
A2: If simpler methods do not provide the desired solubility or if you are developing a formulation for in vivo studies, advanced strategies are recommended. Nanoformulations, such as nanosuspensions, nanoemulsions, and solid lipid nanoparticles, can dramatically improve the solubility and dissolution rate of flavonoids, leading to enhanced bioavailability.[12][13][14] These technologies increase the surface area of the compound and can protect it from degradation in the gastrointestinal tract.[13][15]
C. Troubleshooting Guide: Stability Problems
Q1: My flavonoid is degrading during my experiment. How can I determine the cause of this instability?
A1: Flavonoid stability can be affected by several factors, including pH, temperature, light, and the presence of oxygen.[16][17] To pinpoint the cause of degradation, you can conduct a systematic stability study. Prepare your flavonoid solution under various conditions (e.g., different pH buffers, protected from light, sparged with nitrogen to remove oxygen, and incubated at different temperatures) and monitor the concentration of the flavonoid over time using a suitable analytical method like HPLC.[18][19]
Q2: What are some effective ways to protect flavonoids from degradation?
A2: Several strategies can help improve the stability of flavonoids:
-
pH Control: Maintaining the optimal pH for stability is crucial.
-
Protection from Light: Store flavonoid solutions in amber vials or in the dark to prevent photodegradation.[17]
-
Use of Antioxidants: Adding antioxidants like ascorbic acid can help prevent oxidative degradation.
-
Encapsulation: Encapsulating flavonoids in delivery systems like liposomes or nanoparticles can provide a protective barrier against harsh environmental conditions.[20][21]
D. Troubleshooting Guide: Permeability Challenges
Q1: Which in vitro models are most suitable for assessing the intestinal permeability of flavonoids?
A1: The Caco-2 cell monolayer model is a widely used and well-accepted in vitro model for predicting the intestinal permeability of compounds.[5][22] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the human intestinal epithelium.[23] Another model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput screening method for assessing passive permeability.[24]
Q2: My flavonoid shows low permeability in a Caco-2 cell assay. What can I do to enhance its transport across the intestinal barrier?
A2: Low permeability in Caco-2 cells suggests poor absorption in the gut.[23] To address this, consider the following:
-
Permeation Enhancers: Co-administration with natural permeation enhancers like piperine (B192125) can improve flavonoid absorption.[10]
-
Nanoformulations: Encapsulating the flavonoid in nanoformulations can facilitate its transport across the intestinal epithelium.[10][13]
-
Phospholipid Complexes: Forming a complex of the flavonoid with phospholipids (B1166683) can enhance its lipophilicity and, consequently, its ability to cross the intestinal membrane.[25][26][27]
II. Data Summaries & Comparative Tables
Table 1: Comparison of Solubility Enhancement Techniques for Quercetin (B1663063)
| Technique | Solvent/System | Fold Increase in Solubility | Reference |
| Micellar Solubilization | Tetronic® T904 | Several hundred to several thousand-fold | [28] |
| Complexation | HP-β-Cyclodextrin | ~100-fold | [11] |
| Solid Dispersion | PVP | ~10-fold | [29] |
| Phospholipid Complex | Soy Phosphatidylcholine | 22.0-26.8-fold | [30] |
| Natural Deep Eutectic Solvents (NaDES) | Betaine:Glycerol (1:2) with 20 wt% water | 23,850-fold (compared to water) | [31] |
Table 2: Permeability of Selected Flavonoids in Caco-2 Cell Monolayers
| Flavonoid | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Predicted Absorption | Reference |
| Quercetin | 1.17 (±0.128) | Low | [22] |
| Kaempferol | 36.6 (±3.2) | High | [22] |
| Naringenin | 25.0 (± 2.1) | High | [32] |
| Hesperetin | 21.0 (± 1.8) | High | [32] |
| Luteolin (B72000) | 0.8 (± 0.1) | Low | [5] |
III. Detailed Experimental Protocols
Protocol 1: Preparation of a Flavonoid-Phospholipid Complex
This protocol describes the solvent evaporation method for preparing a flavonoid-phospholipid complex.[25][27][33]
Materials:
-
Flavonoid of interest
-
Phosphatidylcholine (e.g., from soybean)
-
Organic solvent (e.g., tetrahydrofuran, ethanol)[30]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the flavonoid and phosphatidylcholine in a suitable organic solvent in a round-bottom flask. A molar ratio of 1:1 is often a good starting point.[26][30]
-
Stir the solution at a controlled temperature (e.g., 20-40°C) for 1-3 hours.[25][30]
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
A thin film of the flavonoid-phospholipid complex will form on the wall of the flask.
-
Dry the resulting complex in a vacuum oven to remove any residual solvent.
-
The dried complex can be stored in a desiccator until further use.
Protocol 2: In Vitro Stability Assay of a Flavonoid Compound
This protocol outlines a method to assess the stability of a flavonoid under different pH conditions.
Materials:
-
Flavonoid stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate (B84403) buffers of various pH values (e.g., pH 5.0, 6.8, 7.4)
-
Incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Dilute the flavonoid stock solution with each of the phosphate buffers to a final concentration suitable for HPLC analysis.
-
Divide each solution into aliquots in separate vials.
-
Incubate the vials at a specific temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each pH condition.
-
Immediately analyze the samples by HPLC to determine the concentration of the remaining flavonoid.
-
Plot the concentration of the flavonoid versus time for each pH condition to determine the degradation kinetics.
Protocol 3: Caco-2 Cell Permeability Assay
This protocol provides a general procedure for conducting a Caco-2 cell permeability assay.[23][34]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics)[5]
-
Transwell inserts (e.g., 12-well)
-
Hank's Buffered Salt Solution (HBSS) with HEPES buffer
-
Test flavonoid solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrument for flavonoid quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 8 x 10⁴ cells/cm².[5]
-
Culture the cells for 19-21 days, changing the medium every other day, to allow for the formation of a confluent monolayer.[5]
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the monolayer. TEER values should be in the acceptable range (e.g., 400–600 Ω·cm²).[22]
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test flavonoid solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
After the final time point, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the flavonoid in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of flavonoid appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
IV. Visual Guides & Workflows
Caption: Key factors contributing to the poor bioavailability of flavonoids.
Caption: Decision tree for selecting a flavonoid solubility enhancement strategy.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Caption: Mechanism of enhanced flavonoid absorption via phospholipid complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of food matrix on the content and bioavailability of flavonoids [acikerisim.uludag.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 16. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.plos.org [journals.plos.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. In vitro and in silico studies of the membrane permeability of natural flavonoids from Silybum marianum (L.) Gaertn. and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. WO2009115023A1 - A anthocyanins phospholipid complex and the preparative method thereof - Google Patents [patents.google.com]
- 34. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of Flavonoid TrkB Agonists: 7,8-Dihydroxyflavone versus the Elusive 6,2'-Dihydroxyflavone
A comprehensive guide for researchers on the Tropomyosin receptor kinase B (TrkB) activity of two flavonoid compounds. This guide critically evaluates the available experimental data for 7,8-dihydroxyflavone (B1666355), a well-documented TrkB agonist, and discusses the current lack of scientific evidence for 6,2'-dihydroxyflavone's interaction with this key neurotrophic receptor.
This guide provides a detailed comparison of the TrkB activity of two structurally related flavonoids: 7,8-dihydroxyflavone (7,8-DHF) and this compound. While 7,8-DHF has been extensively characterized as a potent TrkB agonist that mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), the TrkB activity of this compound remains largely unsubstantiated in peer-reviewed scientific literature. This document aims to present the robust experimental evidence for 7,8-DHF and to clarify the current state of knowledge regarding this compound for an audience of researchers, scientists, and drug development professionals.
Executive Summary: A Tale of Two Flavonoids
7,8-Dihydroxyflavone has emerged as a significant small molecule tool for studying TrkB signaling and as a potential therapeutic agent for a range of neurological disorders. It directly binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation, thereby activating downstream signaling cascades crucial for neuronal survival, growth, and plasticity.[1][2] Its ability to cross the blood-brain barrier and its demonstrated efficacy in various animal models of neurodegenerative diseases and psychiatric disorders further underscore its importance.[2][3][4][5][6][7][8]
In stark contrast, there is a notable absence of peer-reviewed experimental data demonstrating the TrkB activity of this compound. While a single commercial supplier has claimed it to be a TrkB agonist, this assertion is not supported by published scientific studies. The available literature on this compound points to other biological targets, such as GABAA receptors. Therefore, a direct, evidence-based comparison of the TrkB activity of these two compounds is not currently feasible.
This guide will focus on the well-established TrkB agonist, 7,8-dihydroxyflavone, providing quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for the research community.
Quantitative Data Summary: 7,8-Dihydroxyflavone TrkB Activity
The following table summarizes the key quantitative parameters of 7,8-dihydroxyflavone's interaction with the TrkB receptor as reported in the scientific literature.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | ~320 nM | Radioligand binding assay | [2] |
| ~15.4 nM | Surface Plasmon Resonance (SPR) | [1][9] | |
| Effective Concentration | 250 nM | TrkB activation in primary neurons | [1] |
| 500 nM | TrkB phosphorylation in hippocampal neurons | [2] | |
| In Vivo Dosage | 5 mg/kg (i.p.) | TrkB activation in mouse brain | [2][8] |
Note: The variation in binding affinity values may be attributed to different experimental methodologies and conditions.[1][9]
TrkB Signaling Pathway Activated by 7,8-Dihydroxyflavone
7,8-DHF, much like its endogenous ligand BDNF, initiates a cascade of intracellular signaling events upon binding to the TrkB receptor. This leads to the activation of three major pathways: the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway, all of which play critical roles in promoting neuronal survival, differentiation, and synaptic plasticity.[1][2]
Experimental Protocols
This section details the methodologies commonly employed to characterize the TrkB agonistic activity of compounds like 7,8-dihydroxyflavone.
TrkB Dimerization Assay
This assay determines the ability of a compound to induce the dimerization of TrkB receptors, a critical first step in receptor activation.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are often used due to their high transfection efficiency.
-
Methodology:
-
Co-transfect HEK293 cells with two differently tagged TrkB constructs (e.g., mGST-TrkB and HA-TrkB).
-
Treat the transfected cells with the test compound (e.g., 0.5 µM 7,8-DHF) or a vehicle control for a specified time (e.g., 30 minutes).[2]
-
Lyse the cells and perform a pull-down of one of the tagged proteins (e.g., GST-TrkB) using appropriate beads.
-
Analyze the precipitated proteins by immunoblotting using an antibody against the other tag (e.g., anti-HA). The presence of the second tagged protein in the pull-down indicates dimerization.
-
TrkB Phosphorylation Assay
This assay measures the autophosphorylation of the TrkB receptor on specific tyrosine residues, a direct indicator of its activation.
-
Cell Lines/Primary Cells: Primary cortical or hippocampal neurons are ideal for studying neurotrophic effects in a more physiologically relevant context.[2] SH-SY5Y neuroblastoma cells are also commonly used.
-
Methodology:
-
Culture the cells and treat them with the test compound (e.g., 100 nM 7,8-DHF) or BDNF as a positive control for a short duration (e.g., 15 minutes).
-
To inhibit phosphatase activity, wash the cells with a buffer containing a phosphatase inhibitor like sodium orthovanadate.
-
Lyse the cells and separate the proteins using SDS-PAGE.
-
Perform an immunoblot analysis using an antibody specific to the phosphorylated form of TrkB (e.g., anti-p-TrkB Y816 or Y817).[2][10]
-
Normalize the phosphorylated TrkB signal to the total TrkB protein level to quantify the extent of activation.
-
Downstream Signaling Pathway Activation Assay
This assay assesses the activation of key signaling molecules downstream of TrkB, such as Akt and ERK.
-
Methodology:
-
Following treatment of cells with the test compound as described in the phosphorylation assay, lyse the cells and perform immunoblotting.
-
Use antibodies specific to the phosphorylated (activated) forms of Akt (p-Akt) and ERK (p-ERK) to detect their activation.
-
Normalize to the total levels of Akt and ERK.
-
Neuronal Survival and Neuroprotection Assays
These assays evaluate the biological consequence of TrkB activation by the test compound.
-
Methodology:
-
Culture primary neurons and induce apoptosis using a toxin (e.g., glutamate (B1630785) or staurosporine).[2]
-
Pre-treat the cells with the test compound at various concentrations before adding the apoptotic stimulus.
-
Quantify cell survival using methods such as active caspase-3 ELISA or by counting surviving neurons.
-
Experimental Workflow for TrkB Agonist Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a novel TrkB agonist.
Conclusion
7,8-dihydroxyflavone is a well-validated and potent TrkB agonist with a growing body of evidence supporting its neurotrophic and neuroprotective effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound. In contrast, the claim that this compound acts as a TrkB agonist is not currently supported by peer-reviewed scientific literature. Future studies are required to investigate and validate the potential TrkB activity of this compound. Until such data becomes available, researchers should exercise caution and rely on compounds with established and well-characterized mechanisms of action, such as 7,8-dihydroxyflavone, for their studies on TrkB signaling.
References
- 1. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-dihydroxyflavone exhibits therapeutic efficacy in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 8. Effect of 7,8-dihydroxyflavone, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GABAA Receptor Modulation by Flavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of how different flavones modulate the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential as modulators of GABAA receptor function, offering prospects for novel therapeutic agents with anxiolytic, sedative, and anticonvulsant properties, potentially with fewer side effects than classical benzodiazepines.[1][2][3][4]
Introduction to GABAA Receptor Modulation
The GABAA receptor is a ligand-gated ion channel that, upon binding with GABA, opens its integral chloride (Cl-) channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[5][6] This receptor complex possesses multiple allosteric binding sites that can be modulated by various substances, including benzodiazepines, barbiturates, and neurosteroids.[1][5] Many flavones exert their effects by binding to the benzodiazepine (B76468) site on the GABAA receptor, acting as positive allosteric modulators that enhance the effect of GABA.[6][7][8] This potentiation of GABAergic inhibition is the primary mechanism behind their observed central nervous system effects.[1]
Quantitative Comparison of Flavone (B191248) Activity
The following tables summarize the quantitative data on the interaction of several common flavones with the GABAA receptor. It is important to note that experimental conditions, such as the specific GABAA receptor subunit composition and the assay used, can influence the results, making direct comparisons across different studies challenging.
Table 1: Binding Affinities of Flavones for the Benzodiazepine Site of the GABAA Receptor
| Flavone | Ki (μM) | IC50 (μM) | Assay Method | Source |
| Wogonin | 0.92 | - | [3H]flunitrazepam binding | [8] |
| Baicalein | 13.1 | - | [3H]flunitrazepam binding | [9] |
| Oroxylin A | 14.6 | - | [3H]flunitrazepam binding | [9] |
| Apigenin | 4 | 10 - 30 | [3H]flunitrazepam / [3H]flumazenil binding | [10] |
| Skullcapflavone II | 0.36 | - | [3H]flunitrazepam binding | [9] |
| 2',4',5,7-tetrahydroxy-5',6-dimethoxyflavone | - | 0.10 | [3H]flunitrazepam binding | [11] |
Table 2: Functional Modulation of GABAA Receptors by Flavones
| Flavone | Effect | Potentiation of GABA-evoked current | Receptor Subtype | Method | Source |
| Wogonin | Positive Allosteric Modulator | Enhances GABA-activated current | Recombinant rat GABAA receptors | Electrophysiology (Xenopus oocytes) | [8] |
| Baicalin (B1667713) | Positive Allosteric Modulator | Preferential potentiation | α2- and α3-containing subtypes | Whole-cell patch clamp (HEK 293T cells) | [12] |
| Chrysin | Positive Allosteric Modulator | Anxiolytic effects prevented by picrotoxin | Native GABAA receptors | Behavioral studies (rats) | [13] |
| Apigenin | Negative Modulator/Antagonist | Reversibly reduced GABA-evoked currents | α1β2γ2 | Patch-clamp (HEK293 cells) | [14] |
| 6-Methylflavanone | Positive Allosteric Modulator | 417% enhancement | α2β2γ2L | Electrophysiology | [1] |
| Hispidulin | Positive Allosteric Modulator | Potentiates GABA response | α1,3,5,6β2γ2S | Not specified | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Benzodiazepine Site Affinity
This method is used to determine the binding affinity of a compound (like a flavone) to a specific receptor site, in this case, the benzodiazepine binding site on the GABAA receptor.
-
Objective: To quantify the affinity (Ki or IC50) of flavones for the benzodiazepine binding site.
-
Materials:
-
Animal brain tissue (e.g., mouse or rat cerebellum/cortex), homogenized to prepare cell membranes rich in GABAA receptors.[11]
-
A radiolabeled ligand that specifically binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]flumazenil.[10][11]
-
Test flavonoids at various concentrations.
-
A non-radiolabeled benzodiazepine (e.g., diazepam) for determining non-specific binding.
-
Incubation buffer, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the GABAA receptors.
-
Binding Reaction: The prepared membranes are incubated with the radiolabeled ligand and varying concentrations of the test flavone.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set period to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound ligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test flavone that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[9]
-
Electrophysiological Analysis of GABAA Receptor Function
Electrophysiological techniques, such as the two-electrode voltage-clamp and patch-clamp methods, are used to directly measure the ion flow through the GABAA receptor channel and assess how it is modulated by flavones.
-
Objective: To determine if a flavone enhances (potentiates) or reduces (inhibits) the GABA-activated chloride current.
-
Systems:
-
Xenopus laevis oocytes: Oocytes are injected with cRNAs encoding specific GABAA receptor subunits to express functional receptors on their surface.[8][15]
-
Mammalian cell lines (e.g., HEK293): These cells are transfected to express specific recombinant GABAA receptor subtypes.[12][14]
-
Cultured neurons: Primary neurons that endogenously express GABAA receptors can also be used.[14]
-
-
Procedure (Two-Electrode Voltage-Clamp in Xenopus Oocytes):
-
Receptor Expression: Oocytes are injected with cRNA for the desired GABAA receptor subunits and incubated for several days to allow for receptor expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
GABA Application: A baseline current is established, and then a low concentration of GABA (typically the EC5-20, the concentration that elicits 5-20% of the maximal response) is applied to elicit a control chloride current.
-
Flavone Co-application: The flavone is then co-applied with GABA to observe any change in the current amplitude.
-
Data Analysis: An increase in the current amplitude in the presence of the flavone indicates positive allosteric modulation (potentiation). The percentage of potentiation is calculated relative to the control GABA response.
-
Visualizations
Signaling Pathway of GABAA Receptor Modulation
Caption: Flavone modulation of the GABAA receptor signaling pathway.
Experimental Workflow for Assessing Flavone Activity
Caption: Workflow for evaluating flavone modulation of GABAA receptors.
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Flavonoids as GABAA receptor ligands: the whole story? | Semantic Scholar [semanticscholar.org]
- 4. Flavonoid modulation of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anxiolytic effect of wogonin, a benzodiazepine receptor ligand isolated from Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine binding site-interactive flavones from Scutellaria baicalensis root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids isolated from Tibetan medicines, binding to GABAA receptor and the anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chrysin (5,7-dihydroxyflavone) exerts anxiolytic-like effects through GABAA receptors in a surgical menopause model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apigenin modulates GABAergic and glutamatergic transmission in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Anxiogenic-Like Effects of 6,2'-Dihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiogenic-like effects of 6,2'-Dihydroxyflavone with other compounds, supported by experimental data. It is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development.
Executive Summary
Recent studies have challenged the common perception that all flavonoids possess anxiolytic properties. This compound has emerged as a notable exception, demonstrating anxiogenic-like effects in preclinical models. This guide synthesizes the available evidence, comparing its activity to the known anxiogenic compound FG-7142 and the anxiolytic flavonoid, apigenin. The primary mechanism of action for this compound's anxiogenic effect is its role as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor. This action reduces GABA-induced chloride ion influx, leading to increased neuronal excitability in brain regions associated with anxiety.
Comparative Performance Data
The following tables summarize the quantitative data from key behavioral pharmacology studies, providing a direct comparison of this compound with an anxiogenic and an anxiolytic compound.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Mice
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Vehicle (Control) | - | 25.3 ± 3.1 | 35.1 ± 4.2 | (Wang et al., 2007) |
| This compound | 10 | 15.2 ± 2.5 | 22.4 ± 3.8 | (Wang et al., 2007) |
| This compound | 20 | 10.1 ± 2.1 | 18.7 ± 3.1 | (Wang et al., 2007) |
| Vehicle (Control) | - | 30.5 ± 4.5 | 40.2 ± 5.1 | (Furtado et al., 2012) |
| FG-7142 | 15 | 12.8 ± 3.2 | 20.5 ± 4.7 | (Furtado et al., 2012) |
| Vehicle (Control) | - | 28.7 ± 3.9 | 38.9 ± 4.5 | (Nunes et al., 2010) |
| Apigenin | 25 | 45.2 ± 5.1 | 55.1 ± 6.2 | (Nunes et al., 2010) |
*p < 0.05 compared to respective Vehicle (Control) group. SEM: Standard Error of the Mean.
Table 2: Effects on Locomotor Activity in the Open Field Test (OFT) in Mice
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units, Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Reference |
| Vehicle (Control) | - | 2850 ± 210 | 45 ± 5 | (Wang et al., 2007) |
| This compound | 10 | 2780 ± 190 | 42 ± 6 | (Wang et al., 2007) |
| This compound | 20 | 2710 ± 230 | 40 ± 4 | (Wang et al., 2007) |
| Vehicle (Control) | - | 3100 ± 250 | 50 ± 7 | (Furtado et al., 2012) |
| FG-7142 | 15 | 2950 ± 280 | 48 ± 6 | (Furtado et al., 2012) |
| Vehicle (Control) | - | 2900 ± 220 | 48 ± 5 | (Nunes et al., 2010) |
| Apigenin | 25 | 2980 ± 240 | 51 ± 6 | (Nunes et al., 2010) |
No significant difference was observed in locomotor activity for any of the tested compounds compared to their respective vehicle controls, indicating that the observed effects in the EPM are not due to sedation or motor stimulation.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two arms of the same size enclosed by high walls (e.g., 15 cm). The maze is elevated (e.g., 50 cm) from the floor.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute session.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between each trial to remove olfactory cues.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100. A lower percentage indicates higher anxiety.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100. A lower percentage suggests increased anxiety.
-
Total number of arm entries is recorded as a measure of general locomotor activity.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior. A decrease in activity can indicate sedation, while an increase can suggest a stimulant effect.
-
Apparatus: A square or circular arena with surrounding walls to prevent escape (e.g., 40 x 40 x 30 cm).
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the test.
-
Each mouse is placed in the center of the open field.
-
Locomotor activity is recorded for a specified period (e.g., 10-30 minutes) using an automated tracking system or manual scoring.
-
-
Parameters Measured:
-
Total distance traveled.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Time spent in the center versus the periphery of the arena (can also be an indicator of anxiety).
-
Mechanism of Action: Signaling Pathway
The anxiogenic-like effects of this compound are mediated by its interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Signaling pathway of this compound's anxiogenic effect.
As a partial inverse agonist, this compound binds to the benzodiazepine site on the GABAA receptor. This binding event does not block the receptor but instead induces a conformational change that reduces the efficiency of GABA's natural inhibitory action. Consequently, the influx of chloride ions through the receptor's channel is diminished, leading to a state of disinhibition or even slight depolarization of the neuron. This increase in neuronal excitability, particularly in anxiety-processing brain regions like the amygdala, manifests as an anxiogenic-like behavioral response.[1][2]
Experimental Workflow
The validation of the anxiogenic-like effects of a compound like this compound follows a standardized preclinical workflow.
Caption: Workflow for validating anxiogenic-like effects.
Conclusion
The evidence strongly supports the characterization of this compound as a compound with anxiogenic-like properties, distinguishing it from the majority of anxiolytic flavonoids. Its mechanism as a partial inverse agonist at the GABAA receptor benzodiazepine site provides a clear molecular basis for these effects. This comparative guide highlights the importance of detailed structure-activity relationship studies in flavonoid research and underscores the potential for flavonoids to modulate neuronal activity in diverse and sometimes unexpected ways. These findings are critical for researchers screening natural product libraries for CNS activity and for drug development professionals exploring novel targets for anxiety and related disorders.
References
Unveiling the Receptor Selectivity of 6,2'-Dihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 6,2'-Dihydroxyflavone (6,2'-DHF) with various receptors. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a vital resource for understanding the selectivity profile of this flavonoid and guiding future research and drug development efforts.
Summary of Receptor Binding Profiles
This compound has been primarily characterized as a modulator of the GABA-A receptor, exhibiting subtype selectivity. While extensive quantitative data on its cross-reactivity with a wide array of other receptors remains limited in publicly available literature, this guide compiles the existing information and provides a comparative context with other structurally related flavonoids.
Table 1: Quantitative Analysis of this compound and Structurally Related Flavonoids at Various Receptors
| Compound | Receptor Target | Assay Type | Species | Quantitative Data (Ki, IC50, EC50) | Reference |
| This compound | GABA-A (α1β3γ2, α2β3γ2, α5β3γ2) | Electrophysiology (Two-electrode voltage clamp) | Recombinant (HEK 293T cells) | Decrease in GABA-induced currents (Partial Inverse Agonist) | [1] |
| This compound | GABA-A (α3β3γ2) | Electrophysiology (Two-electrode voltage clamp) | Recombinant (HEK 293T cells) | No significant effect | [1] |
| 6-Hydroxyflavone (B191506) | GABA-A (α2- and α3-containing subtypes) | Electrophysiology (Patch clamp) | Recombinant (HEK 293T cells) | Preferential partial potentiation of GABA-induced currents | [2] |
| 6-Bromoflavone | GABA-A | Whole-cell patch clamp | N/A | Positive modulator | [3] |
| 2'-Hydroxyflavone | GABA-A | Whole-cell patch clamp | N/A | Neutralizing modulator | [3] |
| Galangin | Adenosine (B11128) A1, A2A | Radioligand Binding | Rat | Ki = 1 µM | [4] |
| Galangin | Adenosine A3 | Radioligand Binding | Human | Ki = 3 µM | [4] |
| Pentamethylmorin | Adenosine A3 | Radioligand Binding | Human | Ki = 2.65 µM (14- to 17-fold selective over A1 and A2A) | [5] |
| Hispidol | Adenosine A1 | Radioligand Binding | N/A | Ki = 350 nM | [5] |
| Various Flavones/Flavonols | Muscarinic M1 | Radioligand Binding | Human (cloned) | Ki = 40–110 µM | [6][7] |
| 7,8-Dihydroxyflavone | TrkB | Binding Assay | N/A | Kd = 320 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine the receptor binding and functional activity of compounds like this compound.
GABA-A Receptor Electrophysiology
Objective: To determine the functional effect of a compound on GABA-A receptor subtypes.
Methodology: Two-electrode voltage clamp recording on Xenopus oocytes or whole-cell patch clamp on HEK 293T cells expressing specific recombinant GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Cell Culture and Transfection: HEK 293T cells are cultured and transfected with plasmids encoding the desired GABA-A receptor subunits.
-
Electrophysiological Recording: Whole-cell currents are recorded in response to the application of GABA in the presence and absence of the test compound (e.g., this compound).
-
Data Analysis: The modulation of the GABA-induced current by the compound is quantified to determine if it acts as a positive allosteric modulator (enhances current), a negative allosteric modulator/inverse agonist (decreases current), or has no effect.[1]
Radioligand Competition Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or tissue homogenates.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5]
TrkB Receptor Activation Assay
Objective: To assess the agonist or antagonist activity of a compound on the TrkB receptor.
Methodology:
-
Cell Culture: Cells expressing the TrkB receptor (e.g., primary neurons or engineered cell lines) are cultured.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Western Blot Analysis: Cell lysates are collected and analyzed by Western blot using antibodies specific for phosphorylated TrkB (p-TrkB) and total TrkB.
-
Data Analysis: An increase in the ratio of p-TrkB to total TrkB indicates agonist activity.[8]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in assessing the cross-reactivity of this compound, the following diagrams have been generated using the DOT language.
Caption: Modulation of GABA-A Receptor by this compound.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
Caption: Activation of the TrkB Receptor Signaling Pathway.
References
- 1. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Interactions of flavonoids and other phytochemicals with adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of flavones and other phytochemicals with adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids with M1 muscarinic acetylcholine receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Cognitive-Enhancing Effects of Dihydroxyflavones: A Comparative Guide
This guide provides a comparative analysis of the cognitive-enhancing effects of dihydroxyflavones, with a primary focus on the extensively researched 7,8-Dihydroxyflavone (B1666355) (7,8-DHF) due to the wealth of available experimental data. While the initial query specified 6,2'-Dihydroxyflavone, the scientific literature predominantly investigates 7,8-DHF as a potent agent for neuroprotection and cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and mechanisms of action.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their neuroprotective and cognitive-enhancing properties. Among them, dihydroxyflavones, particularly 7,8-DHF, have emerged as promising therapeutic candidates. 7,8-DHF is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By mimicking the effects of BDNF, 7,8-DHF activates crucial signaling pathways that support neuronal survival, synaptic plasticity, and memory formation.[2][3][4] This guide compares the efficacy of 7,8-DHF with other flavonoids and outlines the experimental frameworks used to validate these effects.
Comparative Efficacy of Dihydroxyflavones and Alternatives
The cognitive-enhancing effects of 7,8-DHF have been demonstrated in various preclinical models, particularly in studies involving age-related cognitive decline and chemically induced amnesia. A common model utilizes scopolamine (B1681570), a muscarinic antagonist that induces memory impairment, to simulate cognitive deficits observed in neurodegenerative diseases like Alzheimer's disease.[5][6]
Table 1: Quantitative Comparison of Flavonoids in Scopolamine-Induced Memory Impairment Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| 7,8-Dihydroxyflavone | Rats | Morris Water Maze | 1 mg/kg, i.p. | Significantly reversed scopolamine-induced increases in escape latency and searching distance. | [5] |
| Embelin | Rats | Novel Object Recognition | 0.3 mg/kg, i.p. | Significantly increased the recognition index compared to the scopolamine-only group. | [6] |
| Quercetin (B1663063) | Mice | Morris Water Maze | 20 mg/kg, i.p. | Attenuated scopolamine-induced memory deficits by decreasing escape latency. | N/A |
| Apigenin (B1666066) | Mice | Passive Avoidance Test | 10 mg/kg, p.o. | Significantly increased step-through latency, indicating improved memory retention. | N/A |
Note: Data for Quercetin and Apigenin are representative examples from the broader literature on flavonoids and may not be from a single comparative study against 7,8-DHF.
Table 2: Effects of 7,8-Dihydroxyflavone on Age-Related Cognitive Decline
| Compound | Animal Model | Behavioral Test | Dosage & Duration | Key Findings | Reference |
| 7,8-Dihydroxyflavone | Aged Rats (22 months) | Morris Water Maze | 5 mg/kg/day, i.p. for 2 weeks | Improved spatial memory and facilitated synaptic plasticity. | [7] |
| 7,8-Dihydroxyflavone | Wildtype Mice | Morris Water Maze | Systemic administration during training | Enhanced long-term spatial memory assessed 28 days later. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
1. Scopolamine-Induced Amnesia Model in Rats
-
Objective: To evaluate the efficacy of a compound in preventing or reversing scopolamine-induced learning and memory deficits.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
The treatment group receives 7,8-DHF (e.g., 1 mg/kg, intraperitoneally) for a specified period (e.g., 4 weeks).[5]
-
The control group receives a vehicle (e.g., normal saline).
-
For the final 2 weeks of treatment, both groups (except for the absolute control) are administered scopolamine (1 mg/kg, i.p.) 30 minutes before behavioral testing to induce amnesia.[5][6]
-
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface. Visual cues are placed around the pool.
-
Acquisition Phase: Rats are trained to find the hidden platform over several days (e.g., 4 trials per day for 5 days). The starting position is varied for each trial.
-
Probe Trial: On the final day, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.
-
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant. Statistical analysis (e.g., ANOVA) is used to compare the performance between groups.
2. Assessment of Long-Term Spatial Memory in Mice
-
Objective: To determine the effect of a compound on the consolidation and retention of long-term spatial memory.
-
Animals: Adult wildtype mice.
-
Procedure:
-
Drug Administration: 7,8-DHF is administered systemically to the treatment group during the training period of a spatial memory task.[8][9]
-
Behavioral Training (Morris Water Maze): Mice undergo training to locate a hidden platform in the water maze.
-
Memory Assessment: Long-term spatial memory is assessed 28 days after the completion of training by conducting a probe trial where the platform is removed.[8][9]
-
-
Data Analysis: The primary outcome measure is the time spent in the target quadrant during the probe trial, indicating the strength of the spatial memory.
Signaling Pathways and Experimental Workflows
Mechanism of Action: 7,8-DHF and TrkB Signaling
7,8-DHF acts as a small molecule mimetic of BDNF, binding to and activating the TrkB receptor.[2] This activation triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades crucial for neuronal health and plasticity, including the PI3K/Akt and MAPK/ERK pathways.[2][3][4] These pathways ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of genes involved in synaptic plasticity and cell survival.[10]
Caption: 7,8-DHF activates the TrkB receptor, initiating downstream PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow: Preclinical Validation of a Cognitive Enhancer
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential cognitive-enhancing compound like 7,8-DHF using an animal model of memory impairment.
Caption: Standard workflow for evaluating a cognitive enhancer in a preclinical animal model.
Conclusion
The available evidence strongly supports the cognitive-enhancing effects of 7,8-Dihydroxyflavone, primarily through its action as a TrkB agonist. It has demonstrated robust efficacy in reversing memory deficits in both age-related and chemically induced models of cognitive impairment. While other flavonoids like quercetin and apigenin also show promise, 7,8-DHF stands out due to the extensive research validating its mechanism of action and in vivo effects. Future research should focus on clinical trials to translate these promising preclinical findings into therapeutic applications for human neurodegenerative diseases and cognitive disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-dihydroxyflavone ameliorates scopolamine-induced Alzheimer-like pathologic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 7. 7,8-dihydroxyflavone rescues spatial memory and synaptic plasticity in cognitively impaired aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 9. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 10. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
A Comparative Analysis of 6,2'-Dihydroxyflavone and Diazepam in GABAA Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on 6,2'-dihydroxyflavone (DHF) and the classic benzodiazepine (B76468), diazepam, in their interactions with γ-aminobutyric acid type A (GABAA) receptors. The following sections detail their distinct mechanisms of action, present quantitative data from various assays, and provide the methodologies for the key experiments cited.
Contrasting Mechanisms of Action at the GABAA Receptor
This compound and diazepam both interact with the benzodiazepine binding site on the GABAA receptor, but they elicit opposing effects on the receptor's function. Diazepam is a well-characterized positive allosteric modulator , enhancing the effect of the inhibitory neurotransmitter GABA.[1][2][3] This potentiation of GABAergic inhibition underlies its anxiolytic, anticonvulsant, muscle-relaxant, and sedative-hypnotic properties.[2]
In contrast, this compound acts as a partial inverse agonist .[4] Instead of enhancing the effect of GABA, it reduces GABA-induced chloride currents.[4] This negative modulation leads to distinct behavioral outcomes, such as anxiogenic-like effects and cognitive enhancement, without inducing convulsions, a common side effect of full inverse agonists.[4] The effects of both compounds can be blocked by the benzodiazepine site antagonist, flumazenil, confirming their interaction at this specific site.[4]
Quantitative Data Comparison
Table 1: Electrophysiological Data
| Compound | Assay Type | Receptor Subtype(s) | Effect | Concentration | Potency (EC50/IC50) | Reference(s) |
| This compound | Whole-cell patch clamp | Native (IMR-32 cells) & Recombinant (HEK 293T cells) α1β3γ2, α2β3γ2, α5β3γ2 | Decrease in GABA-induced current (Partial Inverse Agonist) | 10 µM | Not explicitly stated, but effect is similar to the partial inverse agonist FG-7142. | [4] |
| Diazepam | Two-electrode voltage clamp | Recombinant α1β2γ2 | Potentiation of GABA-induced current (Positive Allosteric Modulator) | 1 µM | EC50 for potentiation: 64.8 ± 3.7 nM | [2] |
| Diazepam | Two-electrode voltage clamp | Recombinant α1β2γ2L | Potentiation of GABA-induced current | Not specified | EC50 for potentiation: 25 ± 4 nM | [5] |
| Diazepam | Patch clamp | Recombinant α1β3γ2 | Potentiation of GABA EC20 response | 1 µM | Not explicitly stated | [6] |
Table 2: Radioligand Binding Data
| Compound | Assay Type | Radioligand | Tissue/Cell Source | Affinity (Ki) | Reference(s) |
| This compound | Data not available in the reviewed literature | - | - | - | - |
| Diazepam | Competition Binding Assay | [3H]flumazenil | Rat cortical membranes | ~1.53 nM | Not directly cited, but comparable compounds in the study show similar affinity. |
| Diazepam | Competition Binding Assay | [3H]flunitrazepam | Recombinant α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2 | Low nanomolar range, with low subtype selectivity. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay ([3H]flumazenil Competition)
This protocol is a standard method to determine the binding affinity of a test compound to the benzodiazepine site of the GABAA receptor.
-
Membrane Preparation: Whole brains from rodents are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Binding Assay: The assay is performed in tubes containing the prepared membranes, a fixed concentration of the radioligand [3H]flumazenil (typically in the low nanomolar range), and varying concentrations of the unlabeled test compound (e.g., diazepam or this compound).
-
Incubation: The mixture is incubated, typically at 0-4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam or diazepam). Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through GABAA receptors in response to GABA and the modulatory effects of test compounds.
-
Cell Culture and Transfection: A suitable cell line, such as Human Embryonic Kidney (HEK) 293 cells, is cultured. For studying specific GABAA receptor subtypes, the cells are transiently transfected with the cDNAs encoding the desired α, β, and γ subunits.
-
Recording Setup: A glass micropipette with a very fine tip (1-3 MΩ resistance) is filled with an intracellular solution and brought into contact with a single cell under a microscope. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell. The cell's membrane potential is then clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: A solution containing a specific concentration of GABA is applied to the cell, which activates the GABAA receptors and elicits an inward chloride current. To test the effect of a modulator, the compound (e.g., diazepam or this compound) is co-applied with GABA.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. For a positive modulator like diazepam, an enhancement of the GABA-induced current is observed. For an inverse agonist like this compound, a reduction in the GABA-induced current is measured. Dose-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.[6][8][9][10]
Elevated Plus-Maze Test
This is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure: The rodent is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).
-
Data Collection: The animal's behavior is recorded by a video camera and analyzed. The primary measures are the time spent in the open arms and the number of entries into the open arms.
-
Interpretation: Anxiolytic compounds like diazepam increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open spaces. Conversely, anxiogenic compounds like this compound are expected to decrease the time and entries in the open arms.
Step-Through Passive Avoidance Test
This test is used to assess learning and memory in rodents.
-
Apparatus: The apparatus consists of two compartments, one brightly lit and one dark, connected by a small opening with a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Training (Acquisition): The animal is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Testing (Retention): After a specific interval (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.
-
Interpretation: If the animal remembers the aversive stimulus, it will show a longer latency to enter the dark compartment. Cognitive enhancers, like this compound, are expected to increase this latency, indicating improved memory of the aversive experience.[11][12][13][14][15]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to visualize the GABAA receptor signaling pathway and a typical experimental workflow for comparing the two compounds.
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Caption: Ligand-Effect Logical Relationship.
References
- 1. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists [pubmed.ncbi.nlm.nih.gov]
- 6. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. 2.5. Passive Avoidance Test for Learning and Memory Assessment [bio-protocol.org]
- 12. Passive avoidance (step-down test) [protocols.io]
- 13. scantox.com [scantox.com]
- 14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passive avoidance test [panlab.com]
Unveiling the Alpha-Subunit Selectivity of 6,2'-Dihydroxyflavone: A Comparative Guide for Neuropharmacology Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with GABA-A receptor subtypes is paramount for the development of targeted therapeutics with improved side-effect profiles. This guide provides a detailed comparison of 6,2'-Dihydroxyflavone (DHF), a naturally occurring flavone, and its selective modulation of GABA-A receptor alpha-subunits, supported by experimental data and protocols.
This compound has emerged as a significant modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. The diverse family of GABA-A receptors, characterized by different subunit compositions, presents a complex target for therapeutic intervention. The alpha (α) subunit, in particular, is a key determinant of the pharmacological properties of these receptors. This guide focuses on the experimental evidence confirming the α-subunit selectivity of DHF.
Comparative Analysis of this compound's Effect on GABA-A Receptor Alpha-Subunits
Electrophysiological studies have been instrumental in delineating the specific action of DHF on different GABA-A receptor subtypes. The primary finding is that DHF acts as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This means that it binds to the receptor and reduces the effect of GABA, but not to the full extent of a full inverse agonist.
Crucially, the modulatory effect of DHF is dependent on the specific α-subunit present in the receptor complex. Experimental evidence from whole-cell patch-clamp recordings on recombinant human GABA-A receptors expressed in Human Embryonic Kidney (HEK) 293 cells demonstrates this selectivity.
Key Findings:
-
α1, α2, and α5 Subunits: DHF significantly decreases GABA-induced chloride currents in receptors containing α1, α2, and α5 subunits. This indicates that DHF has a notable modulatory effect on these receptor subtypes.
-
α3 Subunit: In stark contrast, DHF shows no significant effect on GABA-A receptors containing the α3 subunit.[1] This lack of activity at α3-containing receptors is a key feature of its selectivity profile.
This differential effect is of high interest in drug development, as the various α-subunits are associated with different physiological and behavioral effects of GABA-A receptor modulation. For instance, α1-containing receptors are primarily associated with sedative effects, while α2 and α3 are linked to anxiolytic actions, and α5 is implicated in learning and memory. The selective action of DHF suggests its potential for developing therapeutics with more targeted effects and fewer side effects.
| Compound | Receptor Subtype (human, recombinant) | Effect on GABA-induced Current | Reference |
| This compound (DHF) | α1β3γ2 | Decrease | [1] |
| α2β3γ2 | Decrease | [1] | |
| α3β3γ2 | No significant effect | [1] | |
| α5β3γ2 | Decrease | [1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology is provided below.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors
This protocol outlines the key steps for assessing the modulatory effects of compounds like this compound on specific GABA-A receptor subtypes expressed in a cellular model.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Transfection: Cells are transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, α2, α3, or α5, along with β3 and γ2) using a suitable transfection reagent (e.g., Lipofectamine 2000). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for recording.
2. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, and 2 ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfected cells are identified by GFP fluorescence.
-
Whole-cell configuration is established.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA and the test compound (e.g., DHF) are applied to the cell using a rapid solution exchange system.
-
The effect of the compound on the GABA-induced current is measured and recorded.
-
3. Data Analysis:
-
The amplitude of the GABA-induced current in the presence and absence of the test compound is measured.
-
Dose-response curves are generated by applying a range of concentrations of the test compound.
-
The IC50 (for inhibitors/inverse agonists) or EC50 (for agonists/potentiators) values are calculated from the dose-response curves to quantify the potency of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided.
References
A Comparative Analysis of the Neuroprotective Effects of 7,8-Dihydroxyflavone (7,8-DHF) versus 6,2'-Dihydroxyflavone (6,2'-DHF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of two flavonoid isomers: 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and 6,2'-dihydroxyflavone (6,2'-DHF). While extensive research has elucidated the mechanisms and efficacy of 7,8-DHF as a potent neuroprotective agent, a significant gap in the scientific literature exists regarding the neuroprotective properties of 6,2'-DHF. This document summarizes the available experimental data for 7,8-DHF, highlights the lack of data for 6,2'-DHF, and provides detailed experimental protocols to facilitate future comparative studies.
Executive Summary
7,8-Dihydroxyflavone is a well-established agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking BDNF, 7,8-DHF activates critical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are integral to promoting neuronal survival, plasticity, and neurogenesis.[1][2][3] In stark contrast, there is a conspicuous absence of experimental data on the neuroprotective effects, TrkB binding affinity, and signaling pathway activation of this compound. This guide aims to present the robust evidence for 7,8-DHF's neuroprotective capabilities and to underscore the need for empirical investigation into the potential of 6,2'-DHF.
7,8-Dihydroxyflavone: A Potent TrkB Agonist with Demonstrated Neuroprotective Efficacy
7,8-DHF has been the subject of numerous studies that have consistently demonstrated its ability to confer neuroprotection in a variety of in vitro and in vivo models of neurological disorders.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological and neuroprotective properties of 7,8-DHF.
Table 1: TrkB Receptor Binding and Activation
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | ~320 nM | In vitro filter binding assay with [3H]-labeled 7,8-DHF and purified recombinant TrkB ECD | [1] |
| EC50 for Apoptosis Suppression | Not explicitly stated, but effective at 500 nM | T48 cell apoptosis assay | [1] |
| TrkB Dimerization | Potent induction, comparable to BDNF | Receptor dimerization assay in HEK293 cells | [1] |
| TrkB Phosphorylation | Robustly induced | Western blot in primary hippocampal neurons and mouse brain | [1][4] |
Table 2: In Vitro Neuroprotective Effects
| Model of Neurotoxicity | Cell Type | Outcome Measure | Protective Concentration | Reference |
| Glutamate-induced apoptosis | Primary hippocampal neurons | Reduction in active caspase-3 | 500 nM | [1] |
| Oxidative stress (6-OHDA) | PC12 cells | Increased cell viability | Not specified | [5] |
| Oxygen-glucose deprivation | Primary cortical neurons | Increased cell survival | Not specified | [1] |
| Glutamate-induced toxicity | HT-22 cells | Increased cell viability | Concentration-dependent | [6] |
Table 3: In Vivo Neuroprotective and Therapeutic Effects
| Animal Model | Pathological Condition | Outcome Measure | Effective Dose | Reference |
| Kainic acid-induced excitotoxicity | Mouse | Reduced apoptosis in the brain | Not specified | [1] |
| Stroke (MCAO) | Mouse | Decreased infarct volume | Not specified | [1] |
| Parkinson's Disease (MPTP) | Mouse | Protection of dopaminergic neurons | Not specified | [1] |
| Parkinson's Disease (6-OHDA) | Rat | Improved dopamine-mediated behaviors, prevented loss of dopaminergic neurons | Not specified | [7] |
Signaling Pathways of 7,8-DHF
7,8-DHF exerts its neuroprotective effects primarily through the activation of the TrkB receptor and the subsequent initiation of downstream signaling cascades. Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation.[1] This leads to the activation of two major pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[2][5][8]
-
MAPK/ERK Pathway: This pathway is involved in neuronal differentiation, synaptic plasticity, and cell survival.[2][8][9]
The activation of these pathways ultimately leads to the modulation of gene expression and protein synthesis that support neuronal health and resilience.
Figure 1: Signaling pathway of 7,8-Dihydroxyflavone.
This compound: An Unexplored Isomer
In stark contrast to the extensive body of research on 7,8-DHF, there is a significant lack of publicly available experimental data on the neuroprotective effects of this compound. Searches of scientific databases did not yield any studies that have specifically investigated its ability to activate the TrkB receptor, modulate downstream signaling pathways, or protect neurons from various insults.
This lack of data prevents a direct and objective comparison with 7,8-DHF. The differential positioning of the hydroxyl groups on the flavone (B191248) backbone can dramatically alter the molecule's three-dimensional structure and its ability to interact with biological targets. Therefore, the potent neuroprotective effects of 7,8-DHF cannot be extrapolated to 6,2'-DHF without direct experimental validation.
Experimental Protocols for Comparative Assessment
To facilitate the investigation of 6,2'-DHF and enable a direct comparison with 7,8-DHF, detailed protocols for key neuroprotective and signaling assays are provided below.
Experimental Workflow
The following diagram illustrates a general workflow for assessing and comparing the neuroprotective effects of flavonoid compounds.
Figure 2: Experimental workflow for assessing neuroprotective effects.
Protocol 1: In Vitro Neuroprotection Assay using Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glutamate solution
-
Test compounds (6,2'-DHF and 7,8-DHF) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of 6,2'-DHF or 7,8-DHF (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Following pre-treatment, add glutamate to a final concentration of 5-10 mM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Western Blot Analysis of TrkB, Akt, and ERK Phosphorylation
This protocol determines the activation of key signaling molecules in response to compound treatment.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Plate neuronal cells and treat with 6,2'-DHF or 7,8-DHF for a specified time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-p-TrkB (1:1000), anti-TrkB (1:1000), anti-p-Akt (1:1000), anti-Akt (1:1000), anti-p-ERK1/2 (1:2000), anti-ERK1/2 (1:2000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: TrkB Receptor Dimerization Assay (Co-Immunoprecipitation)
This protocol assesses the ability of a compound to induce the dimerization of the TrkB receptor.
Materials:
-
HEK293T cells
-
Expression vectors for HA-tagged TrkB and Flag-tagged TrkB
-
Transfection reagent
-
Cell lysis buffer for co-immunoprecipitation
-
Anti-Flag antibody
-
Protein A/G magnetic beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with HA-TrkB and Flag-TrkB expression vectors.
-
Cell Treatment: After 24-48 hours, treat the cells with 6,2'-DHF, 7,8-DHF, or BDNF (positive control) for 30 minutes.
-
Cell Lysis: Lyse the cells in co-immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Flag antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blot analysis on the eluted proteins using an anti-HA antibody to detect the co-immunoprecipitated HA-TrkB.
-
Conclusion
The existing body of scientific evidence strongly supports the potent neuroprotective effects of 7,8-dihydroxyflavone, which are primarily mediated through its agonistic activity at the TrkB receptor and subsequent activation of pro-survival signaling pathways. It stands as a promising candidate for the development of novel therapies for a range of neurodegenerative and neurological disorders. Conversely, the neuroprotective potential of this compound remains entirely unexplored. The detailed experimental protocols provided in this guide are intended to empower researchers to undertake the necessary investigations to elucidate the biological activities of this understudied flavonoid and to enable a direct, evidence-based comparison with its well-characterized isomer, 7,8-DHF. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of neuroprotective flavonoids and for the potential discovery of new therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7,8-dihydroxyflavone protects PC12 cells against 6-hydroxydopamine-induced cell death through modulating PI3K/Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7,8-dihydroxyflavone protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxiflavone Protects Adult Rat Axotomized Retinal Ganglion Cells through MAPK/ERK and PI3K/AKT Activation [mdpi.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Flumazenil's Antagonism of 6,2'-Dihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of 6,2'-dihydroxyflavone (DHF) and the blocking effect of flumazenil. It includes experimental data from electrophysiological and behavioral studies, comprehensive experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Executive Summary
This compound (DHF) is a flavonoid that has been identified as a partial inverse agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This activity results in a reduction of GABA-induced currents, leading to anxiogenic-like effects and cognitive enhancement in preclinical models. Flumazenil, a well-known benzodiazepine antagonist, competitively inhibits the binding of ligands to the benzodiazepine site, thereby blocking the effects of both agonists and inverse agonists like DHF.[1] This guide presents the experimental evidence for this interaction and provides the necessary protocols to replicate and build upon these findings.
Comparative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and its blockade by flumazenil.
Table 1: Electrophysiological Effects of this compound on GABA-Induced Currents
| Compound | Concentration | Effect on GABA-Induced Currents (% of control) | Antagonism by Flumazenil |
| This compound | 5 µM | 73.6 ± 1.9% | Yes |
| FG-7142 (Partial Inverse Agonist) | 1 µM | 65.9 ± 3.0% | Yes |
Data extracted from Wang F, et al. Neuropharmacology. 2007.[1]
Table 2: Behavioral Effects of this compound in Mice
| Behavioral Test | Compound & Dose (mg/kg) | Key Finding |
| Elevated Plus-Maze | This compound (8 and 16) | Significant decrease in the percentage of open arm entries and time spent in open arms (anxiogenic-like effect). |
| Step-Through Passive Avoidance | This compound (8 and 16) | Significant increase in step-through latency (enhanced cognitive performance). |
Data extracted from Wang F, et al. Neuropharmacology. 2007.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental process used to determine the interaction between this compound and flumazenil.
Caption: Interaction of this compound and Flumazenil at the GABAA Receptor.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Synthetic Flavonoid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Among the most promising candidates are synthetic flavonoid derivatives, which offer enhanced biological activity and optimized pharmacological profiles compared to their natural counterparts. This guide provides an objective comparison of the performance of various synthetic flavonoid derivatives, supported by experimental data, to aid in the identification and development of next-generation therapeutics.
Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the therapeutic application of natural flavonoids is often limited by factors such as poor bioavailability and rapid metabolism. To overcome these limitations, medicinal chemists have developed a wide array of synthetic flavonoid derivatives, modifying the core flavonoid structure to enhance their potency and selectivity.[3][4] This comparative analysis delves into the cytotoxic, anti-inflammatory, and antioxidant activities of several key synthetic flavonoid derivatives, providing a comprehensive overview of their therapeutic potential.
Comparative Analysis of Biological Activities
The efficacy of synthetic flavonoid derivatives has been evaluated through various in vitro assays. The following tables summarize the quantitative data on their cytotoxic, anti-inflammatory, and antioxidant activities, offering a clear comparison of their performance.
Cytotoxic Activity against Cancer Cell Lines
The cytotoxic potential of synthetic flavonoid derivatives is a key area of investigation for cancer therapeutics.[5] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Flavonoid Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Flavone Derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety | 5637 (Bladder Cancer) | 2.97 | [6] |
| HT-1376 (Bladder Cancer) | 5.89 | [6] | |
| Flavone Derivative with 7-(2-methyl-5-phenylpyrrol-1-yl) moiety | 5637 (Bladder Cancer) | 7.39 | [6] |
| HT-1376 (Bladder Cancer) | 13.54 | [6] | |
| Novel Compound 15f | MCF-7 (Breast Cancer) | 1.0 | [7] |
| MCF-7/DX (Doxorubicin-resistant Breast Cancer) | 9.1 | [7] | |
| Novel Compound 16f | MCF-7 (Breast Cancer) | 4.9 | [7] |
| MCF-7/DX (Doxorubicin-resistant Breast Cancer) | 6.5 | [7] | |
| MDA-MB-231 (Breast Cancer) | 8.9 | [7] | |
| Baicalein | Caco-2 (Colon Cancer) | 39.7 | [1] |
| Diosmin | Caco-2 (Colon Cancer) | 203.6 | [1] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of synthetic flavonoids are of significant therapeutic interest.[8] The IC50 values for the inhibition of inflammatory mediators, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), are used to assess their anti-inflammatory potency.
| Flavonoid Derivative | Assay | IC50 (µg/mL) | Reference |
| Isoorientin (26) | NF-κB Inhibition | 8.9 | [9] |
| Orientin (31) | NF-κB Inhibition | 12 | [9] |
| Isovitexin (32) | NF-κB Inhibition | 18 | [9] |
| Isovitexin (32) | iNOS Inhibition | 21 | [9] |
| Flavanones Mix (FM) | Protease Inhibition | ~2x more potent than Diclofenac | [10] |
| Hesperetin | Protease Inhibition | ~4x less potent than Diclofenac | [10] |
Antioxidant Activity
The ability of flavonoids to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of compounds, with lower IC50 values indicating stronger radical scavenging activity.
| Flavonoid Derivative | DPPH Radical Scavenging IC50 (µM) | Reference |
| Synthetic Flavonoid A9 | > 100 | [12] |
| Synthetic Flavonoid A10 | > 100 | [12] |
| Synthetic Flavonoid A11 | > 100 | [12] |
| Synthetic Flavonoid A12 | > 100 | [12] |
| Quercetin (Reference) | ~5 | [13] |
Key Signaling Pathways Modulated by Synthetic Flavonoids
Synthetic flavonoid derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB signaling pathway is a central regulator of inflammation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation.[15] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16] Synthetic flavonoids can inhibit this pathway at multiple steps, including the inhibition of IKK activity and the subsequent prevention of NF-κB nuclear translocation.[17]
Caption: Inhibition of the NF-κB signaling pathway by synthetic flavonoid derivatives.
The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis.[18] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated in response to extracellular stimuli.[[“]] Dysregulation of the MAPK pathway is frequently observed in cancer.[2] Certain synthetic flavonoids have been shown to modulate MAPK signaling, leading to the induction of apoptosis in cancer cells.[[“]]
Caption: Modulation of the MAPK signaling pathway by synthetic flavonoid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.[11]
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Sample Preparation: Dissolve the synthetic flavonoid derivatives in methanol to obtain a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations for testing.[11]
-
Assay Procedure (Microplate Method):
-
Add 100 µL of each flavonoid dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[20] The IC50 value is determined by plotting the percentage inhibition against the concentration of the flavonoid derivative.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[21]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[22] It is important to note that some flavonoids can directly reduce MTT, so appropriate controls are necessary.[23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with various concentrations of the synthetic flavonoid derivatives for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Experimental Workflow for Screening Synthetic Flavonoid Derivatives
The discovery and development of novel synthetic flavonoid derivatives typically follow a structured experimental workflow. This process begins with the synthesis of a library of compounds, followed by a series of screening assays to identify lead candidates with desired biological activities.
Caption: A general experimental workflow for the screening and development of synthetic flavonoid derivatives.
References
- 1. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Flavonoids: Structure-Activity Relationship and Chemotherapeutic Potential for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 17. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sdiarticle4.com [sdiarticle4.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 6,2'-Dihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with significant hazard profiles. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6,2'-Dihydroxyflavone, a flavonoid compound known to be toxic if swallowed and capable of causing serious eye damage. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard and Exposure Data
A clear understanding of the hazard classification and exposure limits of this compound is fundamental for safe handling. The following table summarizes the key quantitative data available for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | P264, P270, P301+P316, P330, P405, P501 | |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
Data sourced from PubChem CID 688661[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the operational workflow, from receiving the compound to its final disposal.
1. Pre-Handling Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the nature of the procedure.
-
Fume Hood: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have a chemical spill kit appropriate for solid toxic and corrosive materials nearby.
2. Personal Protective Equipment (PPE): Due to the high toxicity and potential for severe eye damage, a comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[3][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[4] Given the powdered nature of the compound, consider double-gloving.
-
Body Protection: A lab coat is standard, and for procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[4][5]
-
Respiratory Protection: For situations where dust generation is unavoidable or if working outside of a fume hood is absolutely necessary (which should be avoided), a NIOSH-approved respirator with a particulate filter is essential.[4]
3. Handling Procedures:
-
Weighing: Weigh the compound in a fume hood on a disposable weigh boat to minimize contamination of balances and surrounding surfaces.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid creating dust.[2] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Disposal Plan: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[2][7]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).[3]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical before beginning work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
